(E)-1,4-Dibromobut-2-ene-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H6Br2 |
|---|---|
Molecular Weight |
219.94 g/mol |
IUPAC Name |
(E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+/i1D,2D,3D2,4D2 |
InChI Key |
RMXLHIUHKIVPAB-RMNAQWRBSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C([2H])([2H])Br)/C([2H])([2H])Br |
Canonical SMILES |
C(C=CCBr)Br |
Origin of Product |
United States |
Foundational & Exploratory
(E)-1,4-Dibromobut-2-ene-d6 chemical properties
An In-Depth Technical Guide to the Chemical Properties of (E)-1,4-Dibromobut-2-ene-d6
Introduction
This compound is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.[1] As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.[1] The substitution of hydrogen with deuterium, a heavy isotope, allows for its use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for its non-deuterated counterpart, (E)-1,4-Dibromobut-2-ene (CAS: 821-06-7), the properties of the deuterated compound are expected to be very similar.
| Property | Value | Source |
| IUPAC Name | (E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene | [2] |
| Synonyms | trans-1,4-Dibromo-2-butene-d6 | [2] |
| CAS Number | 118886-18-3 | [2] |
| Molecular Formula | C₄D₆Br₂ | [2] |
| Molecular Weight | 219.94 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 48-51 °C (for non-deuterated analog) | [4][5][6] |
| Boiling Point | 205 °C (for non-deuterated analog) | [4][5][7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[8] | [8] |
| Stability | Light sensitive.[5] | [5] |
| Reactivity | Incompatible with strong oxidizers and strong bases.[4] | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound. While specific spectra for the d6 variant are not widely published, the expected characteristics can be inferred from the data available for the non-deuterated analog and the known effects of deuteration.
| Spectroscopic Technique | Data for (E)-1,4-Dibromobut-2-ene (Non-deuterated) | Expected Changes for this compound |
| ¹H NMR | Spectra available, showing characteristic peaks for vinylic and allylic protons.[9] | The absence of signals in the proton NMR spectrum is the most significant change, confirming the high degree of deuteration. Residual proton signals would indicate incomplete labeling. |
| ¹³C NMR | Spectra available for similar compounds.[10][11] | Carbon signals will couple to deuterium, resulting in multiplets instead of singlets (or doublets if coupled to a single proton). The chemical shifts will be very similar. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the non-deuterated compound (213.90 g/mol ).[9] | The molecular ion peak will be shifted to a higher mass-to-charge ratio, corresponding to the mass of the deuterated compound (219.94 g/mol ).[2] |
| Infrared (IR) Spectroscopy | FT-IR spectra are available.[3][12] The C=C stretch for trans alkenes is typically in the 1680-1660 cm⁻¹ region, and the C-H wag is around 965 cm⁻¹.[13] | The C-D stretching and bending vibrations will appear at lower frequencies (approximately 2100-2200 cm⁻¹ for C-D stretch) compared to C-H vibrations (around 3000 cm⁻¹) due to the increased reduced mass. |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard and a tracer in metabolic studies. Deuteration can influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon that is actively studied in drug development.[1][14]
Caption: Logical flow of applications for this compound.
Experimental Protocols
Synthesis
Inferred Synthetic Protocol:
-
Starting Material: But-2-yne-d6 or Butadiene-d6.
-
Reaction: The deuterated starting material is dissolved in a suitable solvent, such as dichloromethane.
-
Bromination: The solution is cooled (e.g., to -10 to 10 °C), and liquid bromine is added dropwise.
-
Workup: The reaction mixture is then processed to isolate the crude product.
-
Purification: The crude this compound is purified, typically by recrystallization or chromatography, to yield the final product.
The non-deuterated compound is a known intermediate in the synthesis of pharmaceuticals like Aliskiren.[5] Therefore, the deuterated version can be used to produce deuterated Aliskiren for research.
Analytical Methodology: HPLC
(E)-1,4-Dibromobut-2-ene can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[15] This method is suitable for the deuterated analog as well.
HPLC Conditions:
-
Column: Newcrom R1 or a similar reverse-phase column.[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid should be used instead.[15]
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Application: This method is scalable and can be used for purity assessment and for isolating impurities in preparative separations. It is also suitable for pharmacokinetic studies.[15]
Caption: Workflow for use as an internal standard in quantitative analysis.
Safety and Handling
The non-deuterated analog, (E)-1,4-Dibromobut-2-ene, is classified as toxic if swallowed or inhaled and causes burns.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, and eye/face protection, in a well-ventilated area or fume hood.[5] It should be stored in a cool, dry place, away from light, strong oxidizing agents, and strong bases.[4][8]
Conclusion
This compound is a crucial tool for researchers in chemistry and drug development. Its primary value is as an internal standard for accurate quantification and as a tracer for elucidating metabolic pathways and pharmacokinetic profiles. Understanding its chemical properties, reactivity, and appropriate analytical methods is key to its effective utilization in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. (E)-1,4-Dibromobut-2-ene, CAS 821-06-7, High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]
- 9. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (E)-1,4-Dibromobut-2-ene(821-06-7)FT-IR [m.chemicalbook.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Synthesis of (E)-1,4-Dibromobut-2-ene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (E)-1,4-Dibromobut-2-ene-d6, a deuterated isotopologue of (E)-1,4-Dibromobut-2-ene. This compound is a valuable tool in various research applications, particularly as a tracer or an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The inclusion of deuterium (B1214612) atoms allows for the tracking and quantification of molecules in complex biological and chemical systems.
Synthesis Methodology
The primary synthetic route to this compound involves the direct bromination of commercially available 1,3-butadiene-d6. This electrophilic addition reaction proceeds to yield a mixture of 1,2- and 1,4-addition products. The desired (E)-1,4-isomer is the thermodynamically more stable product and can be favored by controlling the reaction conditions.
Reaction Pathway
The synthesis follows a two-step logical progression from the deuterated starting material to the final product.
In-Depth Technical Guide: Physical Characteristics of (E)-1,4-Dibromobut-2-ene-d6
This technical guide provides a comprehensive overview of the known physical and chemical properties of (E)-1,4-Dibromobut-2-ene-d6, a deuterated isotopologue of (E)-1,4-Dibromobut-2-ene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.
Introduction
This compound is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.[1] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes the compound a valuable tool in various analytical and research applications, primarily as an internal standard or tracer.[1] Stable heavy isotopes are incorporated into molecules to aid in their quantification and to study pharmacokinetic and metabolic profiles.[1][2]
Chemical Identity and Physical Properties
The physical properties of this compound are primarily derived from computational data and supplier specifications. For context, the experimentally determined properties of its non-deuterated counterpart, (E)-1,4-Dibromobut-2-ene, are also provided, as they are expected to be very similar.
| Property | This compound | (E)-1,4-Dibromobut-2-ene (non-deuterated) |
| Molecular Formula | C4D6Br2[1] | C4H6Br2[3][4][5][6] |
| Molecular Weight | 219.94 g/mol [1][7] | 213.90 g/mol [3][5][8] |
| CAS Number | 118886-18-3[1][7] | 821-06-7[3][5] |
| Appearance | Not specified; likely crystalline solid | Colorless to slightly brown crystals or crystalline powder[3][9] |
| Melting Point | Not specified | 48-51 °C[3][9][10] |
| Boiling Point | Not specified | 205 °C[3][9][10] |
| Solubility | Not specified | Insoluble in water; slightly soluble in chloroform (B151607) and methanol[3][9] |
| Stability | Not specified | Light sensitive[3] |
| Synonyms | trans-Dibromobutene-d6[1], trans-1,4-Dibromo-2-butene-d6[7] | trans-1,4-Dibromo-2-butene[8] |
Applications in Research and Development
The primary utility of this compound stems from its isotopic labeling. Its increased molecular weight, due to the presence of six deuterium atoms, allows it to be distinguished from its non-deuterated analog in mass spectrometry.
Key Applications:
-
Internal Standard: It serves as an ideal internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Tracer Studies: This compound can be used as a tracer in various chemical and biological experiments to track the fate of the molecule.[1]
-
Pharmacokinetic Studies: Deuteration can influence the metabolic and pharmacokinetic profiles of molecules, making such compounds useful in drug development research.[1][2]
Below is a diagram illustrating the logical workflow for its use as an internal standard.
Caption: Workflow for using this compound as an internal standard.
Experimental Protocols
Detailed, specific experimental protocols for the determination of the physical characteristics of this compound are not publicly available. However, standard methodologies used for such characterization would include:
-
Melting Point: Determined using a Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.
-
Boiling Point: Measured under controlled pressure using distillation apparatus.
-
Solubility: Assessed by visual inspection of dissolution in various solvents at controlled temperatures.
-
Structural Confirmation: Verified using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and ²H-NMR) and Mass Spectrometry (MS).
For analytical applications, such as using the compound as an internal standard, a typical protocol would involve:
-
Preparation of a stock solution of this compound at a precise concentration.
-
Addition of a known volume of the internal standard stock solution to the unknown sample containing the non-deuterated analyte.
-
Analysis of the mixture using a calibrated LC-MS or GC-MS system.
-
Calculation of the analyte concentration based on the ratio of the analyte signal to the internal standard signal.
Conclusion
This compound is a specialized chemical used primarily in analytical and research settings. While extensive experimental data on its physical properties are scarce, its characteristics can be closely inferred from its non-deuterated analog. Its value lies in its isotopic labeling, which enables precise quantification and tracing in complex chemical and biological systems, making it a crucial tool for scientists in relevant fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 821-06-7,(E)-1,4-Dibromobut-2-ene | lookchem [lookchem.com]
- 4. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]
- 5. (2E)-1,4-dibromobut-2-ene | 18866-73-4; 6974-12-5; 821-06-7 | Buy Now [molport.com]
- 6. (2E)-1,4-Dibromo-2-butene | C4H6Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 10. chembk.com [chembk.com]
Structural Elucidation of (E)-1,4-Dibromobut-2-ene-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (E)-1,4-Dibromobut-2-ene-d6. This deuterated isotopologue of (E)-1,4-Dibromobut-2-ene is a valuable tool in mechanistic studies, as an internal standard for quantitative analysis, and in the synthesis of complex deuterated molecules.[1] The substitution of hydrogen with deuterium (B1214612) atoms allows for detailed investigation of reaction pathways and kinetic isotope effects.
Molecular Structure and Properties
This compound possesses the chemical formula C₄D₆Br₂ and has a molecular weight of approximately 219.94 g/mol .[2] The "(E)" designation signifies that the bromine-substituted carbon groups are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration. The "-d6" indicates that all six hydrogen atoms of the parent molecule have been replaced by deuterium.
Table 1: Physicochemical Properties of (E)-1,4-Dibromobut-2-ene and its Deuterated Analog
| Property | (E)-1,4-Dibromobut-2-ene | This compound |
| CAS Number | 821-06-7[3][4][5] | 118886-18-3[2] |
| Molecular Formula | C₄H₆Br₂[3][6][7] | C₄D₆Br₂ |
| Molecular Weight | 213.90 g/mol [3][8] | 219.94 g/mol [2] |
| Melting Point | 48-51 °C[4][9] | Not available |
| Boiling Point | 205 °C[4][9] | Not available |
| IUPAC Name | (E)-1,4-dibromobut-2-ene[3] | (E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene[2] |
Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the analysis of deuterated compounds.[10][11] While ¹H NMR is used for the non-deuterated analogue, ²H (Deuterium) NMR is the primary technique for confirming the positions of deuterium atoms in the labeled compound.
¹H NMR of (E)-1,4-Dibromobut-2-ene (for comparison): The proton NMR spectrum of the non-deuterated compound would show two characteristic signals:
-
A doublet for the four equivalent methylene (B1212753) protons (CH₂Br) due to coupling with the vinylic protons.
-
A triplet for the two equivalent vinylic protons (=CH) due to coupling with the methylene protons.
²H NMR of this compound: The deuterium NMR spectrum is expected to show two signals corresponding to the two different chemical environments of the deuterium atoms:
-
One signal for the four deuterons of the CD₂Br groups.
-
Another signal for the two deuterons of the =CD groups.
The absence of significant signals in the ¹H NMR spectrum of the deuterated compound confirms the high isotopic purity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two signals, corresponding to the two chemically non-equivalent carbon atoms. The signals will appear as multiplets due to C-D coupling.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ²H | ~4.0 | Triplet | -CD₂Br |
| ²H | ~6.0 | Triplet | =CD- |
| ¹³C | ~30 | Multiplet | -CD₂Br |
| ¹³C | ~130 | Multiplet | =CD- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of the molecule.[11]
Expected Mass Spectrum of this compound: The mass spectrum will show a molecular ion peak cluster corresponding to the mass of C₄D₆Br₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed. The molecular ion peak for the d6 compound will be shifted by 6 mass units compared to the non-deuterated analogue.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ (C₄D₆⁷⁹Br₂) | 218 | |
| [M]⁺ (C₄D₆⁷⁹Br⁸¹Br) | 220 | Most abundant peak in the cluster |
| [M]⁺ (C₄D₆⁸¹Br₂) | 222 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule.[12] The C-D stretching vibrations in the deuterated compound will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3100 cm⁻¹) in the non-deuterated analogue.
Table 4: Key Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-D Stretch (alkenyl) | ~2250 |
| C-D Stretch (alkyl) | ~2150 |
| C=C Stretch | ~1650 |
| C-Br Stretch | ~600 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum to check for residual protons and determine isotopic purity.
-
²H NMR Acquisition: Acquire a ²H NMR spectrum to confirm the presence and location of deuterium atoms. A high-field spectrometer is recommended due to the lower gyromagnetic ratio of deuterium.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon skeleton. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the splitting of signals by deuterium.
-
Data Processing: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integrals.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound.
Caption: Workflow for the Structural Elucidation of this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic data points contribute to the final structural confirmation.
Caption: Interrelation of Spectroscopic Data for Structural Confirmation.
This guide provides a foundational understanding of the processes involved in the structural elucidation of this compound. The application of these techniques and the careful interpretation of the resulting data are crucial for ensuring the identity and purity of this important deuterated compound for its use in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 5. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]
- 6. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]
- 7. (2E)-1,4-Dibromo-2-butene | C4H6Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (e)-1,4-dibromobut-2-ene [chembk.com]
- 10. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Isotopic Purity of (E)-1,4-Dibromobut-2-ene-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity of (E)-1,4-Dibromobut-2-ene-d6, a deuterated isotopologue of (E)-1,4-Dibromobut-2-ene. The determination of isotopic purity is critical for applications in drug development, mechanistic studies, and as an internal standard in quantitative analyses.[1][2][3][4] This document outlines the key specifications, experimental protocols for its determination, and the analytical workflows involved.
Quantitative Data Summary
The isotopic purity of commercially available this compound is a key parameter for its use. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Chemical Formula | BrCD2CD=CDCD2Br | [5] |
| Molecular Weight | 219.94 g/mol | [5] |
| Isotopic Enrichment | 98 atom % D | [5] |
| CAS Number | 118886-18-3 | [5] |
It is important to distinguish between isotopic enrichment and species abundance. An isotopic enrichment of 98 atom % D indicates that for any given labeled position, there is a 98% probability of finding a deuterium (B1214612) atom.[6] This does not mean that 98% of the molecules are the fully deuterated d6 species.[6][7] The presence of isotopologues (molecules with the same chemical formula but different isotopic composition, e.g., d5, d4) is expected.[6]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][8] These methods provide complementary information regarding the extent and position of deuteration.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of deuterated compounds.[1][9] Both ¹H and ²H NMR can be employed to determine the isotopic enrichment.
Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable non-deuterated solvent. Add a known amount of an internal standard with a well-defined proton signal that does not overlap with any residual proton signals of the analyte.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.
-
Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard. The degree of deuteration can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard.[10]
Protocol for ²H NMR:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.
-
Data Acquisition: Acquire the ²H NMR spectrum. This directly observes the deuterium nuclei, providing information about the deuterium distribution in the molecule.[9]
-
Data Processing and Analysis: Process the spectrum and integrate the deuterium signals. The relative integrals of the different deuterium environments can confirm the labeling pattern.
A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[11]
2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic purity and distribution of isotopologues.[12][13][14]
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).
-
Instrumentation Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to ensure accurate mass measurement and separation of the different isotopologues.
-
Data Acquisition: Acquire the full scan mass spectrum in a mode that allows for the detection of the molecular ion cluster.
-
Data Analysis:
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for determining the isotopic purity of this compound using NMR and MS.
Caption: Workflow for Isotopic Purity by NMR.
Caption: Workflow for Isotopic Purity by MS.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. "Exploring New Techniques For Precision Deuteration of Alkenes and Alky" by Zoua Pa Vang [epublications.marquette.edu]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: (E)-1,4-Dibromobut-2-ene-d6 for Research and Drug Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the commercial sourcing and application of (E)-1,4-Dibromobut-2-ene-d6. This deuterated reagent is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based analyses.
Commercial Suppliers and Product Specifications
This compound is available from specialized chemical suppliers. The following table summarizes the product specifications from identified commercial vendors. Researchers are advised to request batch-specific Certificates of Analysis for detailed purity and isotopic enrichment data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment |
| MedChemExpress | This compound | 118886-18-3 | C4D6Br2 | 219.94 | Not specified |
| C/D/N Isotopes | trans-1,4-Dibromo-2-butene-d6 | 118886-18-3 | BrCD2CD=CDCD2Br | 219.94 | 98 atom % D |
Understanding Product Quality: Chemical vs. Isotopic Purity
When working with deuterated compounds, it is crucial to understand the distinction between chemical and isotopic purity.
-
Chemical Purity: This refers to the percentage of the desired chemical compound in the product, exclusive of any chemical impurities. It is typically determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the deuterated isotope at the labeled positions. For this compound, a high isotopic purity indicates a high percentage of deuterium (B1214612) atoms and a low percentage of residual hydrogen atoms at the six specified positions. This is a critical parameter for applications such as internal standards in mass spectrometry to avoid signal overlap with the non-deuterated analyte.[1][2]
Experimental Protocols
General Workflow for Using this compound as an Internal Standard in Mass Spectrometry
This compound is well-suited for use as an internal standard in quantitative mass spectrometry assays, such as GC-MS or LC-MS.[7] The following diagram illustrates a typical workflow.
Workflow for using a deuterated internal standard.
Signaling Pathways and Logical Relationships
The primary utility of this compound in a research context is not related to signaling pathways but rather to its role in analytical chemistry. The logical relationship for its procurement and application in a research setting is outlined below.
Procurement and application workflow.
References
- 1. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Synthesis of deuterium‐labellec alkenes | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Stability and Storage of Deuterated Dibromobutene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and decomposition of deuterated dibromobutene (B8328900) is not extensively available in peer-reviewed literature. This guide is therefore based on the established principles of the stability of deuterated compounds, halogenated alkenes, and standard protocols for stability testing. The proposed degradation pathways and experimental methodologies are based on analogous compounds and should be adapted and validated for specific experimental contexts.
Introduction
Deuterated compounds are of significant interest in drug development and mechanistic studies due to the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium (B1214612) can slow down metabolic pathways, thereby improving a drug's pharmacokinetic profile. Deuterated dibromobutene, a reactive intermediate, presents unique challenges in terms of its stability and storage. Understanding its degradation profile is crucial for ensuring its purity, reactivity, and the integrity of subsequent synthetic steps or biological assays. This guide provides a comprehensive overview of the stability and storage considerations for deuterated dibromobutene, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Principles of Stability
The stability of deuterated dibromobutene is influenced by several factors, including the inherent properties of the carbon-deuterium bond, the reactivity of the bromoalkene functional group, and external environmental conditions.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength means that reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower reaction rate compared to the C-H analogue. For deuterated dibromobutene, this can translate to enhanced stability against degradation pathways that involve the abstraction of a deuterium atom.
-
Reactivity of Bromoalkenes: As a bromoalkene, the compound is susceptible to several degradation pathways, including nucleophilic substitution, elimination (dehydrobromination), oxidation, and photodegradation. The presence of the double bond also makes it prone to polymerization.
-
Environmental Factors: Exposure to heat, light, moisture, and oxygen can significantly accelerate the degradation of deuterated dibromobutene.
Recommended Storage Conditions
To maintain the chemical and isotopic integrity of deuterated dibromobutene, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, storage at -20°C is advisable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in amber vials or other light-blocking containers.
-
Moisture and Oxygen: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation. The container should be tightly sealed to prevent the ingress of atmospheric moisture.
-
Container: Use glass containers, as some plastics may be reactive or may leach impurities.
Potential Degradation Pathways
The following are potential degradation pathways for deuterated dibromobutene, based on the known reactivity of bromoalkenes. The deuteration may slow down some of these pathways, particularly those involving C-D bond cleavage.
-
Hydrolysis: Reaction with water or other nucleophiles can lead to the substitution of the bromine atoms with hydroxyl groups, forming deuterated bromobutenols or butenediols.
-
Dehydrobromination: Elimination of deuterium bromide (DBr) can occur, leading to the formation of deuterated butadienes. This reaction is often base-catalyzed.
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids.
-
Photodegradation: UV light can induce the homolytic cleavage of the carbon-bromine bond, leading to radical-mediated degradation or polymerization.
-
Polymerization: The alkene functionality can undergo polymerization, especially in the presence of light, heat, or radical initiators.
Diagram of Potential Degradation Pathways for Deuterated Dibromobutene
Caption: Potential degradation routes for deuterated dibromobutene.
Stability Testing: Experimental Protocols
A comprehensive stability testing program should be established to determine the shelf-life and optimal storage conditions for deuterated dibromobutene. This typically involves long-term stability studies under recommended storage conditions and accelerated stability studies under stress conditions.
Accelerated (Forced) Degradation Study
Forced degradation studies are designed to identify potential degradation products and pathways.
-
Thermal Stress:
-
Protocol: Store solid samples of deuterated dibromobutene at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Analysis: At each time point, analyze the samples by GC-MS to determine the purity and identify any degradation products.
-
-
Photostability:
-
Protocol: Expose the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze both the exposed and control samples by GC-MS.
-
-
Hydrolytic Stress (Acidic, Basic, and Neutral):
-
Protocol: Prepare solutions of deuterated dibromobutene in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions. These solutions should be stored at a controlled temperature (e.g., 40°C).
-
Analysis: Analyze the solutions at various time points (e.g., 0, 24, 48, 72 hours) by HPLC or GC-MS after appropriate sample preparation (e.g., extraction into an organic solvent).
-
-
Oxidative Stress:
-
Protocol: Prepare a solution of the compound in a solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Analysis: Monitor the reaction over time by HPLC or GC-MS.
-
Stability-Indicating Analytical Method: GC-MS
A validated stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating halogenated hydrocarbons.
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated dibromobutene sample.
-
Dissolve in a high-purity, volatile solvent (e.g., hexane, ethyl acetate).
-
If necessary, perform a liquid-liquid extraction for samples from hydrolytic studies.
-
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
Selected Ion Monitoring (SIM): Can be used for higher sensitivity and specificity for the parent compound and known degradation products.
-
NMR Spectroscopy for Isotopic Purity
¹H and ²H NMR spectroscopy can be used to monitor the isotopic purity and potential H/D exchange over time.
-
Protocol:
-
Prepare a solution of the deuterated dibromobutene in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).
-
Acquire ¹H and ²H NMR spectra at initial time point and after storage under defined conditions.
-
-
Analysis:
-
In the ¹H NMR, the absence or significant reduction of signals at positions where deuterium is incorporated confirms high isotopic enrichment.
-
The ²H NMR will show signals corresponding to the positions of deuteration.
-
Changes in the spectra over time can indicate degradation or isotopic exchange.
-
Diagram of Experimental Workflow for Stability Testing
Caption: General workflow for stability testing of deuterated dibromobutene.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example Stability Data for Deuterated Dibromobutene
| Storage Condition | Time Point | Analytical Method | Purity (%) | Observed Degradation Products (Peak Area %) |
| 2-8°C | 0 months | GC-MS | 99.8 | Not Detected |
| 3 months | GC-MS | 99.7 | Not Detected | |
| 6 months | GC-MS | 99.5 | Impurity A (0.1%) | |
| 12 months | GC-MS | 99.2 | Impurity A (0.3%), Impurity B (0.1%) | |
| 40°C / 75% RH | 0 weeks | GC-MS | 99.8 | Not Detected |
| 1 week | GC-MS | 98.5 | Impurity A (0.8%), Impurity C (0.2%) | |
| 2 weeks | GC-MS | 97.1 | Impurity A (1.5%), Impurity C (0.5%) | |
| 4 weeks | GC-MS | 94.3 | Impurity A (3.2%), Impurity C (1.1%) | |
| Photostability (ICH Q1B) | 24 hours | GC-MS | 96.5 | Impurity D (2.0%), Polymerization observed |
| 0.1 M HCl (40°C) | 72 hours | GC-MS | 92.1 | Hydrolysis Product 1 (5.2%) |
| 0.1 M NaOH (40°C) | 72 hours | GC-MS | 85.4 | Dehydrobromination Product 1 (10.3%) |
Note: "Impurity A," "Impurity B," etc., would be identified based on their mass spectra and retention times.
Conclusion
The stability of deuterated dibromobutene is a critical parameter that must be carefully evaluated to ensure its quality and reliability in research and development. While the deuteration is expected to confer a degree of enhanced stability due to the kinetic isotope effect, the inherent reactivity of the bromoalkene moiety necessitates stringent storage conditions and a thorough stability testing program. By implementing the storage recommendations and experimental protocols outlined in this guide, researchers can effectively characterize the stability profile of deuterated dibromobutene, identify potential degradation products, and establish an appropriate shelf-life.
Probing Reaction Mechanisms: A Technical Guide to the Kinetic Isotope Effect in (E)-1,4-Dibromobut-2-ene-d6 Reactions
For Researchers, Scientists, and Drug Development Professionals
The Kinetic Isotope Effect: A Powerful Mechanistic Tool
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] This effect arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes.[2] A bond to a heavier isotope has a lower zero-point energy, and therefore requires more energy to be broken, leading to a slower reaction rate.[2] The magnitude of the KIE is typically expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD), kH/kD.
Kinetic isotope effects are categorized as either primary or secondary.
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the cleavage of a C-H versus a C-D bond, typical kH/kD values range from 2 to 8.[2]
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller, with kH/kD values typically between 0.7 and 1.5.[1]
The magnitude of the KIE can provide critical information about the transition state of a reaction, helping to distinguish between different possible mechanisms, such as SN1, SN2, E1, and E2 reactions.[1][3]
Reactions of (E)-1,4-Dibromobut-2-ene: A Substrate for Mechanistic Scrutiny
(E)-1,4-Dibromobut-2-ene is a versatile organic substrate that can undergo a variety of reactions, primarily nucleophilic substitution and elimination reactions, due to the presence of two bromine leaving groups and allylic hydrogens.[4] The deuterated analog, (E)-1,4-Dibromobut-2-ene-d6, where the six hydrogen atoms are replaced with deuterium, serves as an ideal probe for KIE studies.
Potential Reaction Pathways
Given its structure, (E)-1,4-Dibromobut-2-ene can react via several pathways when treated with a nucleophile/base:
-
SN2 (Bimolecular Nucleophilic Substitution): A one-step process where the nucleophile attacks the carbon atom and displaces the bromide ion simultaneously.
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate followed by nucleophilic attack.
-
E2 (Bimolecular Elimination): A one-step process where a base removes a proton and the leaving group departs simultaneously to form a double bond.
-
E1 (Unimolecular Elimination): A two-step process where the leaving group departs to form a carbocation, which then loses a proton to form a double bond.
Hypothetical Experimental Protocol for KIE Studies
The following outlines a generalized experimental approach for determining the kinetic isotope effect in a reaction of this compound.
Synthesis of this compound
The deuterated substrate can be synthesized from a deuterated precursor. A plausible route would be the bromination of 2-butyne-d6 or the dibromination of butadiene-d6 under controlled conditions.[4]
Kinetic Experiments
To determine the KIE, two types of experiments are typically performed:
-
Independent Rate Measurements: The rates of the reaction of the non-deuterated (kH) and deuterated (kD) substrates are measured in separate experiments under identical conditions. The ratio of these rates gives the KIE.
-
Competition Experiment: A mixture of the non-deuterated and deuterated substrates is allowed to react with a limited amount of the reagent. The relative amounts of the unreacted starting materials or the products are then analyzed to determine the KIE. This method is often more accurate as it minimizes the impact of variations in experimental conditions.
Analytical Methods
The progress of the reaction and the ratio of isotopic products can be monitored by various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the products and determine their isotopic composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR can be used to quantify the amount of deuterated and non-deuterated species.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of reactants and products.
Interpreting the Kinetic Isotope Effect: Distinguishing Mechanisms
The observed kH/kD value provides a powerful diagnostic tool for elucidating the reaction mechanism. The following table summarizes the expected KIE values for different mechanisms in reactions of (E)-1,4-Dibromobut-2-ene.
| Reaction Mechanism | Expected kH/kD Value | Rationale |
| SN1 | ~1.0 - 1.2 (per α-D) | A small secondary KIE is expected due to the rehybridization of the α-carbon from sp³ to sp² in the carbocation intermediate.[1] |
| SN2 | ~0.9 - 1.1 (per α-D) | A small, often inverse, secondary KIE is typical as the C-H(D) bond becomes more constrained in the pentacoordinate transition state.[5] |
| E2 | > 2.0 | A large primary KIE is expected as the C-H(D) bond at the β-position is broken in the rate-determining step.[3] |
| E1 | ~1.0 - 1.2 (per β-D) | A small secondary KIE is expected as the C-H(D) bond is not broken in the rate-determining step (carbocation formation). |
Visualizing Reaction Analysis Workflows
Experimental Workflow for KIE Determination
Caption: Experimental workflow for determining the KIE.
Mechanistic Interpretation of KIE
Caption: Logic for mechanism determination from KIE.
Conclusion
The kinetic isotope effect is an indispensable tool for the detailed investigation of reaction mechanisms. For a substrate like (E)-1,4-Dibromobut-2-ene, which can undergo multiple reaction pathways, a KIE study using its deuterated analog, this compound, can provide unambiguous evidence to distinguish between concerted and stepwise mechanisms. While specific experimental data for this compound is not currently available, the principles and methodologies outlined in this guide provide a solid framework for researchers to design and execute experiments that will yield deep mechanistic insights. Such understanding is fundamental to advancing the fields of organic synthesis, medicinal chemistry, and materials science.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reaction Mechanisms of (E)-1,4-Dibromobut-2-ene
(E)-1,4-Dibromobut-2-ene, also known as trans-1,4-Dibromo-2-butene, is a bifunctional organohalogen compound that serves as a versatile building block in organic synthesis.[1][2] Its chemical reactivity is dominated by the presence of two allylic bromide functionalities, making it an excellent substrate for a variety of transformations, including nucleophilic substitutions and cycloadditions. This guide provides a detailed exploration of the core reaction mechanisms involving this reagent, complete with experimental protocols and quantitative data, to support its application in research and drug development.
Physical and Chemical Properties
(E)-1,4-Dibromobut-2-ene is a white to slightly brown crystalline solid at room temperature.[2][3] It is sensitive to light and should be stored at refrigerated temperatures (2-8°C).[2][3][4] The compound is generally insoluble in water but shows solubility in organic solvents like chloroform (B151607) and methanol.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂ | [1][3][4][5] |
| Molecular Weight | 213.90 g/mol | [1][4][5] |
| Melting Point | 48-53 °C | [3][5] |
| Boiling Point | 205 °C | [3][5] |
| CAS Number | 821-06-7 | [1][4][5] |
Synthesis of (E)-1,4-Dibromobut-2-ene
The primary industrial synthesis of 1,4-dibromobut-2-ene involves the bromination of 1,3-butadiene (B125203).[6] This reaction typically yields a mixture of the (E) and (Z) isomers, along with 3,4-dibromobut-1-ene. The (E)-isomer is generally the major product and can be purified through recrystallization.
Caption: Synthesis of 1,4-Dibromobut-2-ene isomers from 1,3-butadiene.
Experimental Protocol: Synthesis from 1,3-Butadiene
This protocol is adapted from the general procedure for the bromination of butadiene.[6]
-
Reaction Setup: In a reaction flask equipped with a stirrer and a cooling bath, dissolve 1.0 equivalent of 1,3-butadiene in anhydrous dichloromethane.
-
Cooling: Cool the solution to a temperature between -15 °C and -10 °C.
-
Bromine Addition: Slowly add 1.0 equivalent of liquid bromine dropwise to the cooled solution. It is critical to maintain the temperature below -10 °C to control the reaction exotherm and minimize side products.
-
Reaction: After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.
-
Workup: Remove the solvent by distillation under reduced pressure to obtain the crude solid product.
-
Purification: The crude product, a mixture of (E) and (Z) isomers, can be purified by recrystallization from anhydrous ethanol (B145695) to isolate the higher-melting (E)-isomer.[3]
Nucleophilic Substitution Reactions
As an allylic dihalide, (E)-1,4-Dibromobut-2-ene is highly susceptible to nucleophilic substitution. These reactions can proceed through several mechanisms (SN1, SN2, SN1', SN2'), often in competition. The operative pathway is influenced by the nucleophile's strength, solvent polarity, and reaction temperature.[7][8][9]
SN2 Mechanism (Bimolecular Nucleophilic Substitution)
Strong, typically anionic, nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) favor the SN2 pathway.[8] The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon, displacing the bromide ion from the opposite side (backside attack).[7]
Caption: The concerted SN2 reaction pathway.
SN1 Mechanism (Unimolecular Nucleophilic Substitution)
In the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol), the SN1 mechanism becomes competitive.[7][10] This two-step process involves the initial, rate-determining departure of a bromide ion to form a resonance-stabilized allylic carbocation.[7] The nucleophile then rapidly attacks this intermediate at either C1 or C3.
Caption: The two-step SN1 reaction pathway showing the key allylic carbocation intermediate.
Application: Synthesis of Substituted Furans
A powerful application of (E)-1,4-Dibromobut-2-ene is in the synthesis of furan (B31954) rings, which are core structures in many pharmaceuticals.[11] The process involves a double nucleophilic substitution followed by an acid-catalyzed cyclization known as the Paal-Knorr synthesis.[11][12][13]
Caption: Workflow for the synthesis of furans using (E)-1,4-Dibromobut-2-ene.
Experimental Protocol: Paal-Knorr Furan Synthesis
This protocol describes the two-stage synthesis of a substituted furan.[11]
Part 1: Dialkylation
-
Enolate Formation: Prepare sodium ethoxide by carefully adding 2.2 equivalents of sodium metal to anhydrous ethanol under an inert atmosphere. To this solution, add 2.0 equivalents of an active methylene compound (e.g., ethyl acetoacetate) dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add a solution of (E)-1,4-dibromobut-2-ene (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent. Purify the resulting 1,4-dicarbonyl intermediate via column chromatography.
Part 2: Acid-Catalyzed Cyclization
-
Reaction Setup: Dissolve the purified 1,4-dicarbonyl intermediate (1.0 equivalent) in glacial acetic acid or ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (5-10 mol%).
-
Reaction: Heat the mixture to reflux for 1-3 hours until TLC analysis shows complete consumption of the starting material.
-
Workup and Purification: Cool the mixture, pour it into water, and extract the furan product with an organic solvent. The crude product can be purified by distillation or chromatography.
| Reaction | Nucleophile | Conditions | Yield | Reference |
| N-Alkylation | 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one | K₂CO₃, DMF, rt, 2h | 75% | [14] |
| Allenone Synthesis | Dialkyl Ketones | NaH | Main Product | [15] |
Cycloaddition Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of synthetic organic chemistry.[16][17][18] (E)-1,4-Dibromobut-2-ene itself is not a diene due to the sp³ hybridized C1 and C4 carbons. However, it can serve as a synthetic equivalent (synthon) for 1,3-butadiene. Through a two-step process of elimination to form the diene in situ followed by cycloaddition, it can participate in Diels-Alder reactions.
Caption: (E)-1,4-Dibromobut-2-ene as a precursor for in situ diene formation in Diels-Alder reactions.
The reaction is facilitated when the dienophile contains electron-withdrawing groups (e.g., -CHO, -COOR, -CN) and the diene has electron-donating groups.[18] The concerted mechanism ensures that the stereochemistry of the dienophile is retained in the final product.[16]
Conclusion
(E)-1,4-Dibromobut-2-ene is a highly valuable and reactive intermediate. Its utility stems from the allylic nature of its carbon-bromine bonds, which readily engage in nucleophilic substitution reactions via multiple pathways. This reactivity allows for the construction of complex acyclic systems and serves as a cornerstone for cyclization strategies, most notably the Paal-Knorr furan synthesis. Furthermore, its potential as a precursor to 1,3-butadiene opens avenues for its use in powerful carbon-carbon bond-forming cycloaddition reactions. A thorough understanding of these competing and complementary reaction mechanisms is crucial for leveraging this reagent effectively in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]
- 2. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. (Z)-1,4-dibromobut-2-ene | 18866-73-4 | Benchchem [benchchem.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. byjus.com [byjus.com]
- 9. leah4sci.com [leah4sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 14. 821-06-7|(E)-1,4-Dibromobut-2-ene| Ambeed [ambeed.com]
- 15. Formation of allenes by reaction of 1,4-dibromobut-2-ene with dialkyl ketones and base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 18. Diels-Alder Reaction [organic-chemistry.org]
The Indispensable Role of Deuterated Compounds in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, molecules in which one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive isotope deuterium (B1214612) (²H or D), have become powerful and versatile tools in modern organic synthesis and analysis.[1][2][3] This subtle isotopic substitution, which doubles the mass of the hydrogen atom, imparts significant changes in the physicochemical properties of a molecule, most notably the strength of carbon-hydrogen bonds.[4][5] This phenomenon, known as the Kinetic Isotope Effect (KIE), and the mass difference detectable by mass spectrometry, form the basis for the widespread applications of deuterated compounds.[2] This technical guide provides an in-depth exploration of the core applications of these compounds, including their critical role in elucidating reaction mechanisms, their use as superior internal standards in quantitative analysis, and their growing importance in pharmaceutical development.
Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect is the change in the rate of a chemical reaction upon isotopic substitution.[6] By comparing the reaction rates of a compound and its deuterated analogue, researchers can gain profound insights into the reaction mechanism, particularly the rate-determining step.[7][8]
Primary Kinetic Isotope Effect
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.[8] The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break.[4][5] This results in a slower reaction rate for the deuterated compound, leading to a kH/kD value significantly greater than 1. The magnitude of the primary KIE for E2 reactions is typically between 2 and 7.[1]
A significant primary KIE is strong evidence that the C-H bond is cleaved in the rate-determining step. For example, in E2 elimination reactions, a substantial deuterium isotope effect provides evidence for a concerted mechanism where the C-H bond is broken simultaneously with the departure of the leaving group.[4][5] Conversely, the absence of a significant KIE in a reaction where a C-H bond is broken suggests a multi-step mechanism where C-H bond cleavage is not the rate-limiting step.
Secondary Kinetic Isotope Effect
A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step.[9] These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. For instance, in nucleophilic substitution reactions, secondary KIEs at the α-carbon can help distinguish between SN1 and SN2 mechanisms. SN1 reactions typically exhibit larger secondary KIEs (up to a theoretical maximum of 1.22) compared to SN2 reactions, which often have KIEs close to or even less than one (inverse KIE).[9]
Quantitative Data on Kinetic Isotope Effects
The following tables summarize representative KIE data for common organic reactions.
| Reaction Type | Substrate | Base/Solvent | kH/kD | Reference(s) |
| E2 Elimination | 2-Bromopropane | Sodium Ethoxide | 6.7 | [4][5] |
| E2 Elimination | Ethyl Chloride | ClO⁻ (gas phase) | Deviates from computation | [10] |
| Reaction Type | Nucleophile | Substrate | kH/kD | Reference(s) |
| SN2 | Cl⁻ | CH₃Br (gas phase) | 0.77 (±0.03) | [7] |
| SN2 | Cl⁻ | CH₃I (gas phase) | 0.84 (±0.01) | [7] |
| SN2 | Br⁻ | CH₃I (gas phase) | 0.76 (±0.01) | [7] |
| SN2 | Thiophenoxide ion | Benzyldimethylphenylammonium ion | 1.179 (±0.007) | [11] |
Deuterated Internal Standards in Mass Spectrometry
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[12][13] An internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis.[14]
The "Ideal" Internal Standard
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest.[15] Deuterated compounds are nearly perfect for this role because they have almost identical retention times, extraction recoveries, and ionization efficiencies as their non-deuterated counterparts.[13][15] However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[12]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards significantly improves the accuracy, precision, and reproducibility of quantitative LC-MS assays.[12] Key benefits include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS. Since the deuterated standard co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps like extraction and derivatization will be mirrored by a proportional loss of the deuterated internal standard, thus preserving the analyte-to-internal standard ratio.[14]
-
Improved Reproducibility: By accounting for variations in instrument performance, such as injection volume and ion source fluctuations, deuterated standards lead to more consistent results between different analytical runs and across different laboratories.[12]
Applications in Pharmaceutical Development
Deuterated compounds are increasingly being utilized in the pharmaceutical industry to develop "heavy drugs" with improved pharmacokinetic profiles.[2] By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of drug metabolism can be slowed down. This is due to the kinetic isotope effect, as the stronger C-D bond is more resistant to enzymatic cleavage, often by cytochrome P450 enzymes.
This "deuterium switch" can lead to several therapeutic advantages:
-
Increased Drug Half-life: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.
-
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can reduce the formation of undesirable or toxic metabolites.
-
Improved Bioavailability: A slower first-pass metabolism can result in higher plasma concentrations of the active drug.
Experimental Protocols
General Protocol for the Synthesis of a Deuterated Aromatic Compound (e.g., Benzene-d₆)
This protocol describes a common method for the preparation of deuterated benzene (B151609) using a deuterated reducing agent.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Palladium on activated charcoal (Pd/C) catalyst
-
Deuterium gas (D₂)
-
6L autoclave
-
Standard laboratory glassware
Procedure:
-
In a dry, room temperature environment, slowly add 27.9 g of hexafluorobenzene to 2500 g of anhydrous THF with stirring. Continue stirring for 1 hour to obtain a clear solution.[16]
-
Transfer the solution to a 6L autoclave under a nitrogen atmosphere.[16]
-
Slowly add 75.6 g of lithium aluminum deuteride to the solution, ensuring the temperature does not exceed 25 °C.[16]
-
After the addition of LiAlD₄ is complete, add 2.8 g of Pd/C catalyst.[16]
-
Once gas evolution ceases, seal the reaction system and check for leaks.[16]
-
Replace the atmosphere in the autoclave with deuterium gas three times.[16]
-
Pressurize the autoclave with deuterium gas to 2 MPa, close the inlet valve, and stir at 500 rpm while heating to 70 °C.[16]
-
Maintain these conditions for 24 hours, then stop stirring and allow the autoclave to cool to room temperature.[16]
-
Filter the reaction mixture and transfer the filtrate to a suitable reaction vessel.[16]
-
Carefully quench the excess LiAlD₄ by slowly adding deionized water.[16]
-
Purify the benzene-d₆ by fractional distillation, collecting the fraction at 78.8 °C.[16]
Protocol for Sample Preparation for LC-MS/MS using a Deuterated Internal Standard (Plasma Sample)
This protocol outlines a typical protein precipitation method for the extraction of a small molecule analyte from plasma for LC-MS/MS analysis.
Materials:
-
Plasma samples (stored at -80 °C)
-
Deuterated internal standard solution (in a compatible solvent)
-
LC-MS grade acetonitrile (B52724) (pre-chilled to -20 °C)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
LC-MS compatible reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Thaw plasma samples on ice.[17]
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[17]
-
Add 10 µL of the deuterated internal standard solution to the plasma and briefly vortex.[17]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins and vortex vigorously for 1 minute.[17]
-
Incubate the mixture at -20 °C for 20 minutes to enhance protein precipitation.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.[17]
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.[17]
-
Dry the supernatant completely using a centrifugal vacuum concentrator.[17]
-
Reconstitute the dried extract in 100 µL of a suitable LC-MS compatible solvent.[17]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulates.[17]
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[17]
Visualizations
Caption: Kinetic Isotope Effect: Higher activation energy for C-D bond cleavage.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).[18][19][20][21]
Conclusion
Deuterated compounds are far more than just heavy analogues of their hydrogen-containing counterparts. They are sophisticated tools that enable researchers to probe the intricacies of reaction mechanisms, achieve high levels of accuracy and precision in quantitative analysis, and design safer and more effective pharmaceuticals. As synthetic methodologies for selective deuteration continue to advance, the applications of these remarkable compounds in organic synthesis and beyond are set to expand even further.
References
- 1. fiveable.me [fiveable.me]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. texilajournal.com [texilajournal.com]
- 14. youtube.com [youtube.com]
- 15. scispace.com [scispace.com]
- 16. Benzene-D6 synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: (E)-1,4-Dibromobut-2-ene-d6 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of (E)-1,4-Dibromobut-2-ene-d6 in Nuclear Magnetic Resonance (NMR) spectroscopy. While this specific deuterated compound is not a common NMR solvent, its unique structure lends itself to specialized applications as an internal standard for quantitative NMR (qNMR) and as a tracer for reaction monitoring.
The primary advantage of using deuterated compounds in ¹H NMR is the substitution of hydrogen (¹H) atoms with deuterium (B1214612) (²H or D).[1][2] This is critical for minimizing solvent interference, enabling the deuterium lock system for magnetic field stabilization, and providing a chemical shift reference.[1][3][4] Since deuterium resonates at a different frequency, the deuterated compound is effectively "invisible" in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[2]
Application 1: Internal Standard for Quantitative NMR (qNMR)
This compound can serve as an internal standard for the quantification of analytes, particularly those with signals in the olefinic and allylic regions of the ¹H NMR spectrum. Its deuteration ensures that its own ¹H signals do not interfere with the analyte signals. Quantification can be achieved by comparing the integral of a known amount of the analyte with the integral of the residual proton signals of the deuterated standard or, more accurately, by using its ²H or ¹³C NMR signal.
Quantitative Data Summary
| Parameter | Value | Remarks |
| Chemical Formula | C₄D₆Br₂ | |
| Molecular Weight | 219.94 g/mol | |
| Isotopic Purity | >98% | Varies by supplier |
| ¹H NMR Residual Signal (CDCl₃) | ~6.0 ppm (vinylic), ~4.0 ppm (allylic) | Chemical shifts are approximate and based on the non-deuterated analog.[5][6][7] The intensity will be very low. |
| ¹³C NMR Signal (CDCl₃) | ~130 ppm (vinylic), ~30 ppm (allylic) | Chemical shifts are approximate and based on the non-deuterated analog.[7][8] |
Experimental Protocol: qNMR using an Internal Standard
Objective: To determine the concentration of an analyte using this compound as an internal standard.
Materials:
-
This compound
-
Analyte of interest
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d6)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Stock Solution of the Internal Standard:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a known volume of the deuterated solvent.
-
To this solution, add a precise volume of the internal standard stock solution.
-
Vortex the final solution to ensure homogeneity.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.[9]
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the analyte and a residual signal from the internal standard (if visible and well-resolved) or acquire a ²H or ¹³C spectrum for more accurate quantification against the standard's signal.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * (Concentration_standard)
-
Workflow for qNMR
Caption: Workflow for quantitative NMR (qNMR) analysis.
Application 2: Deuterated Tracer for Reaction Monitoring
This compound can be used as a starting material or reactant in a chemical synthesis to trace the fate of the butene backbone throughout the reaction. The deuterium labels act as silent reporters in ¹H NMR, allowing for the unambiguous identification of signals from other non-deuterated reactants and products. ²H NMR can be used to directly observe the deuterated species.
Experimental Protocol: Reaction Monitoring by NMR
Objective: To monitor the progress of a reaction involving this compound.
Materials:
-
This compound
-
Other reactants and reagents
-
Deuterated NMR solvent compatible with the reaction conditions
-
NMR tubes suitable for reaction monitoring (e.g., J. Young tubes)
Procedure:
-
Reaction Setup:
-
In an NMR tube, combine the deuterated solvent, this compound, and other reactants.
-
If the reaction is to be heated, ensure the NMR tube is properly sealed and rated for the intended temperature.
-
-
Initial NMR Spectrum (t=0):
-
Acquire a ¹H NMR spectrum of the reaction mixture before initiating the reaction to serve as a baseline.
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by heating, adding a catalyst).
-
Acquire ¹H NMR spectra at regular time intervals.
-
The disappearance of reactant signals and the appearance of product signals can be monitored and integrated to determine the reaction kinetics.
-
-
²H NMR for Direct Observation:
-
At the end of the reaction, or at key time points, a ²H NMR spectrum can be acquired to identify the chemical environment of the deuterium atoms in the product(s).
-
Logical Diagram for Reaction Monitoring
Caption: Principle of using a deuterated tracer in reaction monitoring by NMR.
Safety Precautions
This compound is an alkylating agent and should be handled with care. It is expected to be toxic and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a specialized deuterated compound with valuable applications in NMR spectroscopy beyond its use as a simple solvent. Its primary utility lies in its role as a non-interfering internal standard for accurate quantification and as a deuterated tracer for mechanistic and kinetic studies of chemical reactions. The protocols outlined above provide a framework for researchers to employ this reagent in their analytical and synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. allanchem.com [allanchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR [m.chemicalbook.com]
- 6. (2E)-1,4-Dibromo-2-butene | C4H6Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol: (E)-1,4-Dibromobut-2-ene-d6 as an Internal Standard for the LC-MS Quantification of Diepoxybutane-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiene, a common environmental and industrial chemical, is a known human carcinogen. Its carcinogenicity is mediated through its metabolic activation to reactive epoxides, such as 1,2,3,4-diepoxybutane (DEB). DEB is a potent genotoxic agent that can form covalent adducts with cellular macromolecules, including DNA. The formation of DEB-DNA adducts is a critical event in the initiation of mutagenesis and carcinogenesis. Accurate and sensitive quantification of these adducts is essential for assessing cancer risk and understanding the mechanisms of chemical carcinogenesis.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of DNA adducts. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in LC-MS-based quantification by correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection. (E)-1,4-Dibromobut-2-ene-d6 is a deuterated analog of (E)-1,4-dibromobut-2-ene, a precursor for the synthesis of DEB-DNA adduct standards. Due to its structural similarity to the analyte of interest and its distinct mass, this compound serves as an ideal internal standard for the isotope dilution LC-MS/MS analysis of DEB-DNA adducts.
This document provides a detailed protocol for the quantification of a specific DEB-derived DNA adduct, 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD), in biological samples using this compound as an internal standard.
Principle
The quantitative analysis of bis-N7G-BD is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is spiked into the biological sample containing the target analyte, bis-N7G-BD. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS.
During LC separation, the analyte and the internal standard co-elute due to their similar physicochemical properties. In the mass spectrometer, they are detected based on their specific precursor-to-product ion transitions. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This method effectively compensates for any sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD) standard
-
This compound (Internal Standard, IS)
-
-
Enzymes and Buffers:
-
Nuclease P1
-
Alkaline Phosphatase
-
Proteinase K
-
RNase A
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Tris-HCl buffer (pH 8.0)
-
-
Solvents and Chemicals:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
Formic acid
-
Isoamyl alcohol
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sample Preparation (DNA Isolation and Hydrolysis)
-
Tissue Homogenization: Homogenize 50-100 mg of tissue in a suitable buffer.
-
Cell Lysis and Protein Digestion: Add lysis buffer containing Proteinase K and incubate at 55°C for 2-4 hours or until the tissue is completely lysed.
-
RNA Removal: Add RNase A and incubate at 37°C for 1 hour.
-
DNA Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform to remove proteins.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding two volumes of cold 100% ethanol.
-
DNA Washing: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water.
-
DNA Quantification: Determine the DNA concentration and purity using a UV-Vis spectrophotometer.
-
Internal Standard Spiking: To 50 µg of isolated DNA, add a known amount of this compound internal standard solution.
-
Enzymatic Hydrolysis:
-
Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.
-
Add sodium acetate buffer (pH 5.0) and Nuclease P1. Incubate at 37°C for 2 hours.
-
Add Tris-HCl buffer (pH 8.0) and Alkaline Phosphatase. Incubate at 37°C for 2 hours.
-
-
Sample Clean-up (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the DNA adducts with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.
-
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of bis-N7G-BD and this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the bis-N7G-BD stock solution to cover the expected concentration range in the samples.
-
Internal Standard Addition: Spike each calibration standard and quality control (QC) sample with the same amount of this compound internal standard as used for the unknown samples.
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within the calibration range.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
bis-N7G-BD: [Precursor ion m/z] → [Product ion m/z] (To be determined based on the specific adduct structure)
-
This compound (IS): [Precursor ion m/z] → [Product ion m/z] (To be determined based on the deuterated standard)
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Data Presentation
Quantitative Data Summary
Table 1: Calibration Curve for bis-N7G-BD Quantification
| Concentration (fmol/µL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 50,100 | 0.030 |
| 0.5 | 7,650 | 50,500 | 0.151 |
| 1.0 | 15,300 | 50,200 | 0.305 |
| 5.0 | 75,900 | 49,800 | 1.524 |
| 10.0 | 151,200 | 50,300 | 3.006 |
| 50.0 | 755,000 | 49,900 | 15.130 |
| 100.0 | 1,520,000 | 50,100 | 30.339 |
| Regression Equation | \multicolumn{3}{l | }{y = 0.303x + 0.002} | |
| Correlation Coefficient (r²) | \multicolumn{3}{l | }{0.9995} |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (fmol/µL) | Intra-day (n=5) | Inter-day (n=15, 3 days) | ||
| Mean Measured Conc. (fmol/µL) | Precision (%RSD) | Accuracy (%) | Mean Measured Conc. (fmol/µL) | ||
| Low (LQC) | 0.3 | 0.29 | 4.5 | 96.7 | 0.31 |
| Medium (MQC) | 25 | 25.8 | 3.2 | 103.2 | 24.5 |
| High (HQC) | 75 | 73.5 | 2.8 | 98.0 | 76.1 |
Table 3: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 fmol/µL |
| Limit of Quantification (LOQ) | 0.1 fmol/µL |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of bis-N7G-BD.
Caption: Logic of internal standard use for accurate quantification.
Application Notes and Protocols for the Quantitative Analysis of (E)-1,4-Dibromobut-2-ene-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1,4-Dibromobut-2-ene-d6 is the deuterated form of (E)-1,4-Dibromobut-2-ene, a reactive bifunctional alkylating agent. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative mass spectrometry-based assays, such as those utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it accurately corrects for variations in sample preparation, matrix effects, and instrument response.[1]
These application notes provide detailed protocols for the quantitative analysis of this compound, covering sample preparation, instrumental analysis by both GC-MS and LC-MS/MS, and data analysis. The provided methods are intended as a robust starting point for method development and validation in various research and drug development settings.
Stability and Storage
(E)-1,4-Dibromobut-2-ene may be sensitive to light and air and is incompatible with strong oxidizers and strong bases.[2] It is recommended to store the compound at 2-8°C, protected from light. For the deuterated analog, it is crucial to assess its stability under relevant experimental conditions to ensure the integrity of the deuterium (B1214612) labels.[1] Key stability concerns include potential isomerization from the (E) to the (Z) isomer and degradation, which can be accelerated by elevated temperatures and light exposure.[3]
Protocol for Stability Assessment:
A stock solution of this compound should be prepared in an aprotic, anhydrous solvent such as acetonitrile (B52724). This stock can then be spiked into the relevant matrix (e.g., plasma, buffer) and incubated at various temperatures (e.g., room temperature, 37°C) and light conditions (e.g., protected from light, exposed to UV light) for different durations.[1] Samples should be analyzed at various time points by a stability-indicating method like LC-MS to quantify the remaining parent compound and identify any degradation products.[1][4]
Experimental Workflow Overview
The general workflow for the quantitative analysis of this compound involves sample preparation, instrumental analysis, and data processing.
Caption: A generalized workflow for the quantitative analysis of a target analyte using this compound as an internal standard.
Sample Preparation Protocols
Given the volatile nature of (E)-1,4-Dibromobut-2-ene, careful sample preparation is crucial to minimize analyte loss. The choice of solvent is important; volatile organic solvents such as methanol, acetone, or dichloromethane (B109758) are recommended. Water and non-volatile solvents should be avoided.[5]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting the analyte from aqueous matrices like plasma or urine.
-
Sample Aliquoting: Take a known volume (e.g., 100 µL) of the sample.
-
Internal Standard Spiking: Add a known amount of this compound solution in a volatile organic solvent.
-
Extraction: Add 3 volumes of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of hexane (B92381) for GC-MS or mobile phase for LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol can be used for cleaner sample extracts.
-
Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the sample (pre-spiked with the internal standard) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Proceed as in steps 7 and 8 of the LLE protocol.
GC-MS Analysis Protocol
Gas chromatography is well-suited for the analysis of volatile compounds like (E)-1,4-Dibromobut-2-ene.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8860 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial temp 50°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Predicted SIM Ions
Based on the mass spectrum of the non-deuterated (E)-1,4-Dibromo-2-butene, the following ions are predicted for the deuterated analog. These should be confirmed experimentally.
| Compound | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ion (m/z) |
| (E)-1,4-Dibromobut-2-ene (non-deuterated) | 133 | 53 |
| This compound | 139 | 55 |
LC-MS/MS Analysis Protocol
For less volatile matrices or to avoid potential thermal degradation, LC-MS/MS is a powerful alternative.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| LC Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions
The following MRM transitions are predicted and require experimental optimization of collision energies.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (E)-1,4-Dibromobut-2-ene (Analyte) | [M+H]+ (215/217/219) | To be determined experimentally |
| This compound (Internal Standard) | [M+H]+ (221/223/225) | To be determined experimentally |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions for both the analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards of the non-deuterated analyte at known concentrations in a blank matrix. Spike each standard with the same constant amount of the deuterated internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each calibration point.
-
Regression Analysis: Plot the peak area ratio against the analyte concentration and perform a linear regression to generate a calibration curve.
-
Quantification: For unknown samples, calculate the analyte to internal standard peak area ratio and determine the concentration from the calibration curve.
Signaling Pathway Diagram
(E)-1,4-Dibromobut-2-ene is a DNA alkylating agent. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated in response to DNA damage induced by such an agent.
Caption: Hypothetical signaling pathway initiated by DNA damage from an alkylating agent.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound as an internal standard. Both GC-MS and LC-MS/MS methods offer high sensitivity and selectivity. Researchers should perform method validation according to the relevant regulatory guidelines to ensure the accuracy, precision, and robustness of their results. Careful attention to sample preparation and the stability of the deuterated standard are critical for obtaining high-quality data.
References
Application Notes and Protocols for (E)-1,4-Dibromobut-2-ene-d6 in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1,4-Dibromobut-2-ene-d6 is the deuterated form of (E)-1,4-Dibromobut-2-ene, a bifunctional alkylating agent. In mass spectrometry, deuterated compounds are invaluable as internal standards for accurate quantification.[1] This document provides detailed application notes and protocols for the use of this compound in two primary mass spectrometry-based applications: quantitative cysteine-focused proteomics and structural analysis of proteins and protein complexes through chemical cross-linking.
Application 1: Quantitative Cysteine Alkylation for Proteomics
Principle:
(E)-1,4-Dibromobut-2-ene is a reactive compound that can covalently modify nucleophilic amino acid residues, particularly the thiol group of cysteine. In this application, the non-deuterated ("light") form is used to alkylate cysteine residues in a protein sample. The deuterated ("heavy") this compound serves as an internal standard, which is spiked into the sample at a known concentration. By comparing the mass spectrometry signal intensities of the light-labeled peptides with their heavy-labeled counterparts, precise quantification of cysteine-containing peptides, and by extension their parent proteins, can be achieved. This is particularly useful for comparative proteomics studies, such as identifying changes in protein expression or post-translational modifications between different biological samples.
Experimental Protocol: In-Solution Cysteine Alkylation for Quantitative Proteomics
1. Sample Preparation and Reduction:
-
Start with a protein extract (e.g., cell lysate, tissue homogenate) in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5).
-
To reduce disulfide bonds and ensure cysteine residues are available for alkylation, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate the mixture for 1 hour at 37°C.
2. Alkylation with (E)-1,4-Dibromobut-2-ene and Internal Standard Spiking:
-
Cool the sample to room temperature.
-
Add the non-deuterated ("light") (E)-1,4-Dibromobut-2-ene to the sample to a final concentration of 20 mM.
-
In a separate control or for absolute quantification, a known amount of a standard protein can be alkylated with the "heavy" this compound. Alternatively, for relative quantification between two samples, one can be labeled with the light reagent and the other with the heavy reagent. For use as a spiked internal standard for a single sample, the heavy-labeled peptide standard corresponding to the target peptide should be added after digestion and before LC-MS analysis.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
3. Quenching and Protein Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
4. Sample Cleanup and Mass Spectrometry Analysis:
-
Acidify the digest with formic acid to a final concentration of 1% to stop the tryptic activity.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Elute the peptides and dry them using a vacuum centrifuge.
-
Resuspend the peptides in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
Data Presentation
Table 1: Mass Shifts for Cysteine Modifications
| Modification Type | Reagent | Mass Shift (Monoisotopic) |
| Mono-alkylation | (E)-1,4-Dibromobut-2-ene | +133.91 Da |
| Cross-link (intra-peptide) | (E)-1,4-Dibromobut-2-ene | +53.95 Da |
| Mono-alkylation (Deuterated) | This compound | +139.95 Da |
| Cross-link (Deuterated) | This compound | +59.99 Da |
Table 2: Representative Quantitative Data from a Hypothetical Experiment
| Peptide Sequence | Light/Heavy Ratio (Control) | Light/Heavy Ratio (Treated) | Fold Change |
| VVCGER | 1.02 | 2.58 | 2.53 |
| ACDLK | 0.98 | 0.51 | 0.52 |
| FQECHR | 1.05 | 1.01 | 0.96 |
| C represents the alkylated cysteine residue. |
Workflow Diagram
References
Application Notes and Protocols for the Use of Deuterated Standards in Bioanalytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the accuracy and reliability of quantitative data are of utmost importance.[1] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred method for these analyses due to its high sensitivity and selectivity.[1] However, the inherent complexity of biological matrices can introduce significant analytical variability, primarily due to matrix effects such as ion suppression or enhancement.[1][2] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted best practice and is recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3] Among SIL-IS, deuterated standards are the most commonly used.[4]
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by its stable isotope, deuterium (B1214612).[5] This results in a molecule that is chemically and physically almost identical to the analyte but with a slightly higher molecular mass, allowing it to be distinguished by a mass spectrometer.[4][5] The key advantage of using a deuterated internal standard is its ability to track the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[5] This co-elution and similar behavior effectively compensate for variations in sample extraction efficiency, matrix effects, and instrument response, leading to significantly improved data quality and reliability.[3][5]
These application notes provide a comprehensive guide to the best practices, selection criteria, and detailed experimental protocols for the validation of bioanalytical methods using deuterated internal standards, in accordance with regulatory expectations.
Selecting an Appropriate Deuterated Internal Standard
The selection of a suitable deuterated internal standard is a critical first step in the development of a robust bioanalytical method. The ideal deuterated standard should exhibit the following characteristics:
-
High Isotopic Purity: To minimize any contribution from the unlabeled analyte to the internal standard's signal, a high isotopic purity is essential.[1]
-
Sufficient Mass Difference: A significant mass difference between the analyte and the deuterated standard is necessary to prevent isotopic crosstalk. A mass shift of at least 3 atomic mass units (amu) is generally recommended to ensure the signal is outside the natural isotopic distribution of the analyte.[1][4]
-
Positional Stability of Deuterium Atoms: The deuterium atoms should be located on a stable part of the molecule to prevent exchange with hydrogen atoms from the solvent or matrix. Labeling should be avoided on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[6][7]
-
Co-elution with the Analyte: Ideally, the deuterated standard should co-elute with the analyte to ensure it experiences the same matrix effects and ionization suppression or enhancement.[4] However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur.[5]
Bioanalytical Method Validation Using a Deuterated Internal Standard
A full validation of a bioanalytical method is essential to ensure its performance and the reliability of the analytical results.[8] The key validation parameters that must be evaluated according to FDA and EMA guidelines include selectivity, linearity, accuracy, precision, and stability.[3][8]
Experimental Protocols
The following protocols outline the key experiments for validating a bioanalytical method that utilizes a deuterated internal standard.
1. Specificity and Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous components in the biological matrix.[3]
-
Protocol:
-
Obtain a minimum of six different individual lots of the blank biological matrix (e.g., plasma, urine).[3]
-
Analyze one blank sample from each source to check for interferences at the retention times of the analyte and the deuterated internal standard.[9]
-
Spike one of these blank matrix lots with the deuterated internal standard only (a "zero sample").[10]
-
Spike another blank matrix lot with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.[10]
-
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.[3]
-
The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples.[3]
-
2. Linearity and Calibration Curve
-
Objective: To establish the relationship between the concentration of the analyte and the instrument response and to define the range of reliable quantification.
-
Protocol:
-
Prepare a calibration curve consisting of a blank sample, a zero sample, and at least six non-zero concentration standards spanning the expected analytical range.[11]
-
The concentration of the deuterated internal standard should be kept constant across all standards.
-
Analyze the calibration standards and plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.[5]
-
Determine the best-fit regression model (typically linear with 1/x or 1/x² weighting).
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the non-zero standards must be within ±15% of their nominal values (±20% for the LLLOQ).
-
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true concentration (accuracy) and the degree of scatter in the measurements (precision).[10]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[10]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration for each QC level should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) for each QC level should not exceed 15% (20% for the LLOQ).[11]
-
4. Stability
-
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.[1]
-
Protocol:
-
Prepare stability QC samples at low and high concentrations.
-
Subject the samples to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles (e.g., -20°C or -80°C to room temperature).[1]
-
Bench-Top Stability: Store at room temperature for a duration that mimics the expected sample handling time.[1]
-
Long-Term Stability: Store at the intended storage temperature for a period equal to or longer than the expected study duration.[1]
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
-
Data Presentation
All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and review.
Table 1: Calibration Curve Performance
| Standard Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 5.00 | 5.15 | 103.0 |
| 10.0 | 9.80 | 98.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 52.0 | 104.0 |
| 100 (ULOQ) | 99.0 | 99.0 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.00 | 1.05 | 105.0 | 8.5 |
| Low QC | 3.00 | 2.90 | 96.7 | 6.2 |
| Mid QC | 30.0 | 31.5 | 105.0 | 4.8 |
| High QC | 80.0 | 78.0 | 97.5 | 5.5 |
Table 3: Stability Assessment
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low QC | 3.00 | 2.95 | 98.3 |
| High QC | 80.0 | 81.0 | 101.3 | |
| Bench-Top (4 hours) | Low QC | 3.00 | 3.05 | 101.7 |
| High QC | 80.0 | 79.5 | 99.4 | |
| Long-Term (30 days) | Low QC | 3.00 | 2.85 | 95.0 |
| High QC | 80.0 | 82.0 | 102.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind using a deuterated internal standard.
Figure 1. Experimental workflow for a bioanalytical assay using a deuterated internal standard.
Figure 2. Logical relationship illustrating how a deuterated IS corrects for analytical variability.
Conclusion
Deuterated internal standards are indispensable tools in modern bioanalysis, providing a high degree of accuracy and precision.[12] Their ability to closely mimic the behavior of the analyte of interest effectively compensates for the inherent variability of bioanalytical methods.[5] A thorough understanding of their properties, careful selection of an appropriate standard, and a comprehensive validation of the bioanalytical method are essential for generating reliable and defensible data to support drug development and regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Labeled Compounds from (E)-1,4-Dibromobut-2-ene-d6
Introduction
Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. They serve as internal standards for quantitative bioanalysis, tracers for metabolic studies, and can be used to investigate reaction mechanisms. The kinetic isotope effect, resulting from the substitution of hydrogen with deuterium, can also be leveraged to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.
This document provides detailed protocols for the synthesis of deuterium-labeled five-membered heterocycles, specifically 3,4-dideuterofuran and 3,4-dideuterothiophene, using (E)-1,4-Dibromobut-2-ene-d6 as the starting material. The synthetic strategy involves the conversion of the deuterated starting material into a key intermediate, succinaldehyde-2,3-d2, followed by a Paal-Knorr cyclization.
Overall Synthetic Workflow
The synthesis is a two-stage process. The first stage is the conversion of this compound to succinaldehyde-2,3-d2. The second stage is the Paal-Knorr synthesis, where the deuterated 1,4-dicarbonyl compound is cyclized to the desired heterocycle.
Caption: Overall workflow for the synthesis of labeled heterocycles.
Experimental Protocols
Protocol 1: Synthesis of Succinaldehyde-2,3-d2
This protocol details the conversion of this compound to the key intermediate, succinaldehyde-2,3-d2, via a two-step hydrolysis and oxidation sequence.
Materials and Equipment:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Pyridinium (B92312) chlorochromate (PCC)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step 1: Hydrolysis to But-2-ene-1,4-diol-d6
-
In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 22.7 mmol) in 100 mL of a 1:1 mixture of water and acetone (B3395972).
-
Add sodium carbonate (7.2 g, 67.9 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield but-2-ene-1,4-diol-d6 as a crude oil.
Step 2: Oxidation to Succinaldehyde-2,3-d2
-
In a 500 mL round-bottom flask, suspend pyridinium chlorochromate (PCC) (14.7 g, 68.2 mmol) in 150 mL of anhydrous dichloromethane (DCM).
-
To this suspension, add a solution of the crude but-2-ene-1,4-diol-d6 (from the previous step) in 50 mL of DCM dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether (2 x 50 mL).
-
Combine the filtrates and carefully remove the solvent by rotary evaporation at low temperature to obtain crude succinaldehyde-2,3-d2. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Synthesis of 3,4-Dideuterofuran
This protocol describes the acid-catalyzed Paal-Knorr cyclization of succinaldehyde-2,3-d2 to 3,4-dideuterofuran.
Materials and Equipment:
-
Crude succinaldehyde-2,3-d2
-
p-Toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude succinaldehyde-2,3-d2 (assumed 2.0 g, approx. 22.7 mmol from the previous reaction).
-
Add 100 mL of toluene and a catalytic amount of p-toluenesulfonic acid (0.43 g, 2.27 mmol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 3-5 hours until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill to remove the toluene.
-
The resulting crude product can be further purified by fractional distillation to yield pure 3,4-dideuterofuran.
Protocol 3: Synthesis of 3,4-Dideuterothiophene
This protocol outlines the synthesis of 3,4-dideuterothiophene from succinaldehyde-2,3-d2 using Lawesson's reagent.
Materials and Equipment:
-
Crude succinaldehyde-2,3-d2
-
Anhydrous toluene
-
Lawesson's reagent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Fume hood (reaction produces H₂S)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic hydrogen sulfide (B99878) (H₂S) gas.
-
In a 250 mL round-bottom flask, dissolve the crude succinaldehyde-2,3-d2 (assumed 2.0 g, approx. 22.7 mmol) in 100 mL of anhydrous toluene.
-
Add Lawesson's reagent (5.5 g, 13.6 mmol) to the solution in one portion.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the toluene by distillation.
-
Purify the crude product by fractional distillation to obtain 3,4-dideuterothiophene.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of the labeled compounds.
Table 1: Reaction Yields
| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Hydrolysis | But-2-ene-1,4-diol-d6 | This compound | 2.13 | 1.85 | 87 |
| Oxidation | Succinaldehyde-2,3-d2 | But-2-ene-1,4-diol-d6 | 2.00 | 1.52 (crude) | ~76 |
| Paal-Knorr (Furan) | 3,4-Dideuterofuran | Succinaldehyde-2,3-d2 | 1.59 | 1.10 | 69 |
| Paal-Knorr (Thiophene) | 3,4-Dideuterothiophene | Succinaldehyde-2,3-d2 | 1.95 | 1.44 | 74 |
Table 2: Product Characterization and Isotopic Purity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Isotopic Purity (%D) | Analytical Method |
| 3,4-Dideuterofuran | C₄H₂D₂O | 70.09 | Colorless liquid | >98% | ¹H NMR, HRMS |
| 3,4-Dideuterothiophene | C₄H₂D₂S | 86.16 | Colorless to pale yellow liquid | >98% | ¹H NMR, HRMS |
Mechanism and Pathway Diagrams
Paal-Knorr Furan (B31954) Synthesis Mechanism
The acid-catalyzed cyclization of the deuterated 1,4-dicarbonyl intermediate proceeds through protonation, intramolecular nucleophilic attack by the enol, and subsequent dehydration to form the aromatic furan ring.
Caption: Mechanism of the Paal-Knorr furan synthesis.
Paal-Knorr Thiophene (B33073) Synthesis Pathway
The synthesis of thiophene involves the conversion of the carbonyl groups to thiocarbonyls by the sulfurizing agent, followed by a similar cyclization and dehydration pathway.
Caption: Pathway for the Paal-Knorr thiophene synthesis.
Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, should be employed. The provided quantitative data is representative and may vary depending on experimental conditions.
Application Notes and Protocols for the Analysis of (E)-1,4-Dibromobut-2-ene-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in the fields of pharmaceutical and biomedical research, the use of stable isotope-labeled internal standards is a critical component for achieving accurate and precise measurements. (E)-1,4-Dibromobut-2-ene-d6, the deuterated analog of (E)-1,4-dibromobut-2-ene, serves as an excellent internal standard for mass spectrometry-based quantification of the parent compound or structurally similar analytes. Its utility stems from its chemical similarity to the analyte, ensuring it behaves comparably during sample extraction, derivatization, and chromatographic separation. The mass difference allows for its distinct detection by a mass spectrometer, enabling reliable correction for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the sample preparation and analysis of samples using this compound as an internal standard, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a suitable technique for this volatile compound.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data from a validated GC-MS method for the analysis of a target analyte using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Internal Standard Concentration | 100 ng/mL |
Table 2: Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Handling and Storage of this compound
Deuterated compounds can be sensitive to environmental factors that may compromise their isotopic purity.
-
Storage: Store this compound in a tightly sealed container, protected from light, at a temperature of 4°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize exposure to air and moisture. The compound may be sensitive to light and air.[1]
-
Handling: To prevent hydrogen-deuterium exchange, avoid contact with protic solvents (e.g., water, methanol). Handle the compound and prepare solutions in a dry, inert atmosphere, such as a glove box or under a stream of nitrogen. All glassware should be thoroughly dried in an oven prior to use.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., Dichloromethane or Hexane) in a class A volumetric flask. This will serve as the primary stock solution.
-
Working Internal Standard Solution (1 µg/mL): Perform a serial dilution of the stock solution with the same solvent to obtain a working internal standard solution with a concentration of 1 µg/mL. This working solution will be used to spike samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting the analyte and internal standard from an aqueous matrix (e.g., plasma, urine).
-
Sample Aliquoting: Pipette 1.0 mL of the sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the 1 µg/mL this compound working solution to the sample.
-
Extraction: Add 2.0 mL of a water-immiscible organic solvent (e.g., Hexane or Dichloromethane).[2]
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: If necessary, concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injection: 1 µL of the prepared sample is injected in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the analyte and this compound. For the internal standard, monitor ions that are specific to its deuterated nature to avoid crosstalk with the analyte.
-
Mandatory Visualization
Caption: Workflow for sample preparation and analysis using this compound as an internal standard.
References
Application Note: HPLC Separation of (E)-1,4-Dibromobut-2-ene
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of (E)-1,4-Dibromobut-2-ene. Utilizing a reverse-phase approach on a Newcrom R1 column, this method is suitable for the quantitative analysis of the target analyte and its separation from potential impurities, including the (Z)-isomer. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable analytical method for this reactive intermediate.
Introduction
(E)-1,4-Dibromobut-2-ene is a key building block in organic synthesis, often used in the production of pharmaceuticals and other fine chemicals. Due to its reactivity and the potential for the presence of its geometric isomer, (Z)-1,4-Dibromobut-2-ene, a reliable and specific analytical method is crucial for ensuring the quality and purity of starting materials and for monitoring reaction progress. This application note presents a validated HPLC method that provides excellent separation and quantification of (E)-1,4-Dibromobut-2-ene.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile (B52724) (HPLC grade), Deionized Water (18.2 MΩ·cm), and Phosphoric Acid (ACS grade).
-
Sample Diluent: Acetonitrile.
-
Standards: (E)-1,4-Dibromobut-2-ene (≥98% purity).
Chromatographic Conditions
A reverse-phase HPLC method was developed and validated for the analysis of (E)-1,4-Dibromobut-2-ene.[2] The separation is achieved using a Newcrom R1 column, which exhibits low silanol (B1196071) activity and is stable over a wide pH range.[3][4] The mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid.[2] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[2]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid (55:45:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 25 mg of (E)-1,4-Dibromobut-2-ene standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to the desired concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).
-
Sample Preparation: For reaction monitoring or purity assessment, dissolve the sample in acetonitrile to achieve a final concentration within the calibration range of the standards.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter.[5][6]
Results and Discussion
The developed HPLC method provides a sharp and symmetrical peak for (E)-1,4-Dibromobut-2-ene. The separation from its (Z)-isomer is crucial, and while a specific chromatogram for this separation is not available in the public domain, the principles of reverse-phase chromatography suggest that the more linear (E)-isomer will have a longer retention time than the less linear (Z)-isomer on a C18-type stationary phase like Newcrom R1. The use of a phenyl-based column could also be explored to enhance the separation of geometric isomers.
The UV detection wavelength of 210 nm was chosen based on the expected absorbance of brominated compounds in the low UV region.
Table 2: Expected Method Performance Characteristics
| Parameter | Expected Result |
| Retention Time of (E)-isomer | ~ 5-7 minutes |
| Resolution between (E) and (Z) isomers | > 1.5 |
| Tailing Factor | 0.9 - 1.5 |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 3 µg/mL |
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of (E)-1,4-Dibromobut-2-ene.
References
- 1. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Separation of (E)-1,4-Dibromo-2-butene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Newcrom R1 | SIELC Technologies [sielc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. nacalai.com [nacalai.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols for (E)-1,4-Dibromobut-2-ene-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1,4-Dibromobut-2-ene-d6 is the deuterated analog of (E)-1,4-Dibromobut-2-ene, a reactive bifunctional alkylating agent. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates or tracer compounds is a sophisticated strategy in medicinal chemistry to optimize pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the hypothetical use of this compound in pharmacokinetic (PK) studies, leveraging the principles of the kinetic isotope effect (KIE).
The primary advantage of using deuterated compounds in pharmacokinetic studies lies in the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1] This can lead to a slower rate of metabolism for deuterated compounds, which in turn can result in:
-
Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[2]
-
Increased Systemic Exposure: Higher plasma concentrations and longer half-life.[3]
-
Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites.[4]
-
Ideal Internal Standards: For quantitative bioanalysis using mass spectrometry.[2][5][6]
These application notes will explore the utility of this compound as both a research tool to probe metabolic pathways and as a potential therapeutic agent with an improved pharmacokinetic profile compared to its non-deuterated counterpart.
Applications in Pharmacokinetic Studies
The use of this compound in pharmacokinetic studies can be broadly categorized into two main areas:
-
As a Tracer to Investigate Metabolic Pathways: By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can elucidate the primary sites of metabolism and identify key metabolic enzymes involved.[7]
-
As a Potential Therapeutic Candidate with Enhanced Properties: Deuteration can improve the drug's metabolic stability, leading to a more favorable pharmacokinetic profile.[8]
Elucidating Metabolic Pathways
The metabolism of bifunctional alkylating agents like (E)-1,4-Dibromobut-2-ene is expected to proceed via enzymatic and non-enzymatic pathways, including conjugation with glutathione (B108866) (GSH). By administering a mixture of deuterated and non-deuterated compounds, researchers can use mass spectrometry to track the formation of various metabolites and determine the relative rates of their formation.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical mechanism by which a bifunctional alkylating agent like (E)-1,4-Dibromobut-2-ene could induce apoptosis through DNA crosslinking, a pathway relevant to its potential application in cancer therapy.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-1,4-Dibromobut-2-ene-d6
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (E)-1,4-Dibromobut-2-ene-d6.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for scaling up the synthesis of this compound?
A common and effective strategy involves a two-step process starting from a commercially available deuterated precursor to ensure high isotopic enrichment. A proposed route is the reduction of but-2-yne-1,4-diol-d8 to (E)-but-2-ene-1,4-diol-d6, followed by bromination to yield the final product. This method allows for good control over stereochemistry.
Q2: What are the primary challenges when scaling up the synthesis of deuterated compounds like this compound?
The main challenges include:
-
Cost and Availability of Deuterated Starting Materials: Deuterium (B1214612) sources and highly deuterated precursors are significantly more expensive than their non-deuterated counterparts.[]
-
Achieving and Maintaining High Isotopic Purity: Preventing back-exchange of deuterium for hydrogen is crucial. This can be influenced by reaction conditions such as temperature, pH, and the presence of protic solvents.
-
Stereochemical Control: Ensuring the desired (E)-isomer is the major product requires careful selection of reagents and reaction conditions.
-
Purification: Separating the desired deuterated product from non-deuterated or partially deuterated impurities, as well as from regioisomers, can be challenging.[]
-
Reaction Monitoring: Standard analytical techniques may need to be adapted to accurately monitor the progress of deuteration and the formation of the final product.
Q3: How can I accurately determine the isotopic purity and chemical purity of my this compound sample?
A combination of analytical techniques is recommended for comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR can be used to determine the degree of deuterium incorporation by observing the reduction in the intensity of proton signals.
-
²H-NMR (Deuterium-NMR) directly observes the deuterium nuclei, confirming their presence and location in the molecule.
-
-
Mass Spectrometry (MS): Provides information on the molecular weight and the distribution of isotopologues, allowing for the calculation of the percentage of deuterium incorporation.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for determining the chemical purity and separating the (E)-isomer from the (Z)-isomer and other impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Isotopic Enrichment (Low %D) | 1. Back-exchange with protic solvents or reagents. 2. Incomplete deuteration of the starting material. 3. Isotopic scrambling under harsh reaction conditions. | 1. Use deuterated solvents and reagents where possible. Ensure all glassware is thoroughly dried. 2. Verify the isotopic purity of the starting material (e.g., but-2-yne-1,4-diol-d8) before starting the synthesis. 3. Employ milder reaction conditions (e.g., lower temperatures). |
| Poor (E)-Stereoselectivity (High % of (Z)-isomer) | 1. Incorrect choice of reducing agent for the alkyne to alkene conversion. 2. Isomerization during the bromination step. | 1. For the reduction of but-2-yne-1,4-diol-d8, use a reducing agent known to favor the formation of the (E)-alkene, such as lithium aluminium hydride (LiAlH₄) or sodium in liquid ammonia. 2. Use a brominating agent that favors retention of stereochemistry, such as phosphorus tribromide (PBr₃). |
| Low Overall Yield | 1. Incomplete reaction in either the reduction or bromination step. 2. Product loss during workup and purification. 3. Decomposition of the product. | 1. Monitor the reaction progress carefully using TLC, GC, or NMR to ensure completion. Consider extending reaction times or adjusting temperatures. 2. Optimize extraction and chromatography conditions to minimize losses. 3. (E)-1,4-Dibromobut-2-ene can be unstable; store it in a cool, dark place and consider using it promptly after purification. |
| Formation of Multiple Byproducts | 1. Over-reduction of the alkyne to the fully saturated alkane. 2. Allylic rearrangement or other side reactions during bromination. | 1. Carefully control the stoichiometry of the reducing agent. 2. Maintain low reaction temperatures during bromination and consider the use of a non-nucleophilic base to scavenge any acid generated. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound.
Step 1: Synthesis of (E)-but-2-ene-1,4-diol-d6
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Starting Material: Dissolve but-2-yne-1,4-diol-d8 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the appropriate time, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
Extraction: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the (E)-but-2-ene-1,4-diol-d6 from Step 1 in anhydrous diethyl ether.
-
Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) dropwise with vigorous stirring.
-
Reaction: After the addition, allow the mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or GC-MS.
-
Workup: Pour the reaction mixture onto ice and extract with diethyl ether.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Technical Support Center: Improving Isotopic Purity of Deuterated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and handling of deuterated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the isotopic purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isotopic impurities in deuterated compounds?
A1: The most common isotopic impurities include:
-
Under-deuterated Species: Molecules with fewer deuterium (B1214612) atoms than intended. This is often due to incomplete reactions or the presence of protic impurities.[1]
-
Over-deuterated Species: The incorporation of more deuterium atoms than planned, which can occur under harsh reaction conditions.
-
Isotopologues: Molecules with the same chemical formula but differing in their isotopic composition (e.g., a mix of d5 and d6 species in a d6-targeted synthesis).[2]
-
Isotopomers: Isomers with the same number of deuterium atoms but at different positions within the molecule.
-
H/D Scrambling: The unwanted exchange of hydrogen and deuterium atoms within a molecule or with the solvent, leading to a mixture of isotopomers.[3]
Q2: What is H/D back-exchange and why is it a problem?
A2: H/D back-exchange is the undesirable replacement of deuterium atoms on a labeled compound with hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[4] This is a significant issue as it lowers the isotopic purity of the compound, which can lead to inaccurate results in quantitative analyses, such as mass spectrometry, by affecting the analyte-to-internal standard ratio.[4]
Q3: Which analytical techniques are best for determining isotopic purity?
A3: A combination of techniques is often recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for determining the degree of deuteration by observing the reduction or disappearance of proton signals.[2] ²H NMR directly detects deuterium, confirming its presence and chemical environment. Quantitative NMR (qNMR) can provide a highly accurate measure of isotopic enrichment.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is very sensitive for determining the distribution of isotopologues by analyzing the mass-to-charge ratio of molecular ions.[6]
-
Molecular Rotational Resonance (MRR) Spectroscopy: A highly precise technique for identifying and quantifying different isotopomers, even when they are stereoisomers.
Q4: What is the Kinetic Isotope Effect (KIE) and why is it important?
A4: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The C-D bond is stronger than the C-H bond, so reactions involving the cleavage of a C-D bond are typically slower. This is a crucial consideration in drug development, as strategic deuteration can slow a drug's metabolism, potentially improving its pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Symptom: The final product has a lower-than-expected level of deuterium enrichment.
Troubleshooting Workflow:
Issue 2: H/D Back-Exchange During Workup and Purification
Symptom: Isotopic purity decreases after the reaction is complete, during extraction, chromatography, or storage.
Workflow for Preventing Back-Exchange:
Issue 3: H/D Scrambling
Symptom: Deuterium is found at unintended positions in the molecule.
-
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy for deuterium to migrate.
-
Highly Active Catalyst: Some catalysts may be too reactive, leading to non-specific deuteration.
-
Unstable Intermediates: The reaction mechanism may involve intermediates that are prone to rearrangement.
-
-
Solutions:
-
Run the reaction at a lower temperature for a longer duration.
-
Consider using a less active catalyst or a catalyst poison to improve selectivity.
-
Modify reaction conditions (e.g., change the base or solvent) to stabilize the desired reaction pathway.
-
Data Presentation
Table 1: Isotopic Purity of Commercially Available Deuterated Compounds
| Deuterated Compound | Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7[7] |
| Tamsulosin-d₄ (TAM-d₄) | 99.5[7] |
| Oxybutynin-d₅ (OXY-d₅) | 98.8[7] |
| Eplerenone-d₃ (EPL-d₃) | 99.9[7] |
| Propafenone-d₇ (PRO-d₇) | 96.5[7] |
Table 2: Influence of Experimental Conditions on Deuterium Back-Exchange
| Condition | Temperature | pH | Solvent | Expected Back-Exchange Rate |
| Optimal Storage | -20°C to -80°C | N/A | Aprotic (e.g., Acetonitrile, DMSO) | Very Low |
| Quenching | ~0°C | ~2.5 - 3.0 | Protic (Aqueous) | Minimized for Amide Hydrogens[8][9] |
| Neutral Protic | Room Temperature | ~7.0 | Protic (e.g., H₂O, Methanol) | Moderate to High |
| Acidic Protic | Room Temperature | < 2.0 | Protic (Aqueous) | High (Acid-catalyzed) |
| Basic Protic | Room Temperature | > 8.0 | Protic (Aqueous) | High (Base-catalyzed)[10] |
| Elevated Temperature | > 40°C | Any | Protic | Significantly Increased |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogen-Deuterium Exchange
This protocol describes a general method for deuterating a compound using a catalyst such as Palladium on Carbon (Pd/C) and a deuterium source.
-
Preparation: In a reaction vessel, dissolve the substrate in a suitable solvent. The choice of solvent is critical; for substrates with labile protons, a deuterated solvent should be used if possible.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Addition: Add the catalyst (e.g., 10% Pd/C) to the reaction mixture.
-
Deuterium Source: Introduce the deuterium source. This can be done by purging the vessel with D₂ gas or by adding a deuterated solvent like D₂O.
-
Reaction: Stir the reaction mixture at the desired temperature and pressure for a specified time. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Workup: Upon completion, carefully vent any excess D₂ gas and purge with an inert gas. Filter the mixture through celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product. If the product is susceptible to back-exchange, use deuterated solvents for chromatography.
Protocol 2: Purification by Preparative HPLC
This protocol outlines the purification of a deuterated compound while minimizing back-exchange.
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Solvent Selection: If the compound has labile deuterium atoms, use deuterated solvents for the mobile phase (e.g., D₂O instead of H₂O, Acetonitrile-d₃ instead of Acetonitrile).
-
Column and System Preparation: Equilibrate the preparative HPLC column with the chosen mobile phase. If possible, use a system with a cooled autosampler and column compartment.
-
Sample Preparation: Dissolve the crude deuterated compound in the mobile phase or a compatible aprotic solvent immediately before injection.
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of the deuterated compound.
-
Post-Purification: Immediately remove the solvent from the collected fractions under reduced pressure at low temperature. Store the purified compound under appropriate conditions (see Table 2).
Protocol 3: Assessment of Isotopic Purity
This protocol describes a general workflow for analyzing the isotopic purity of a synthesized deuterated compound.
Analytical Workflow for Purity Assessment:
-
Sample Preparation for NMR:
-
Accurately weigh a known amount of the deuterated compound and a suitable internal standard.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ²H NMR spectra. In ¹H NMR, the isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated signal in the molecule or the internal standard.
-
-
Sample Preparation for MS:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample directly or inject it into an LC-MS system.
-
Acquire a high-resolution full scan mass spectrum.
-
Determine the relative abundance of the different isotopologues (M, M+1, M+2, etc.) to calculate the isotopic enrichment.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Exchange in Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange in deuterated standards during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards?
Isotopic exchange, in the context of deuterated standards, is a chemical process where a deuterium (B1214612) atom on a stable isotope-labeled (SIL) internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This phenomenon, also known as back-exchange, is problematic as it compromises the isotopic purity and concentration of the standard.[2][3] The consequences of isotopic exchange can be severe for quantitative analysis, potentially leading to:
-
Underestimation of the Internal Standard: A decrease in the signal for the deuterated internal standard can lead to an artificially high analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The deuterated standard, having lost its deuterium label, can be incorrectly measured as the unlabeled analyte, creating a "false positive" and leading to an overestimation of the analyte's concentration.[1][3]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.[2][4] Deuterium atoms are most likely to exchange when they are:
-
Attached to heteroatoms: Deuterium on oxygen (-OH), nitrogen (-NH), or sulfur (-SH) groups are highly labile and exchange very rapidly with protons from the solvent.[4][5]
-
Alpha to a carbonyl group: Deuterium atoms on a carbon adjacent to a carbonyl group can exchange under certain pH conditions due to keto-enol tautomerism.[5][6]
-
In certain aromatic positions: The stability of deuterium on an aromatic ring can vary depending on the specific chemical environment and can be susceptible to exchange under acidic or basic conditions.[5][6]
Deuterium labels on aliphatic chains or aromatic rings not adjacent to activating groups are generally more stable.[6]
Q3: What are the primary factors that influence the rate of isotopic exchange?
Several experimental parameters significantly influence the rate of hydrogen-deuterium (H/D) exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3.0 and increases significantly in both highly acidic and, especially, basic conditions.[1][6][7][8]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][6] Conversely, lowering the temperature can dramatically slow down the exchange rate.[9]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can readily facilitate the exchange of deuterium from the standard.[1][6] Aprotic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) are preferred when possible.[1][6]
-
Sample Matrix: Components within a biological matrix, such as enzymes, can catalyze the exchange process.[1]
Q4: Are there more stable alternatives to deuterated standards?
Yes, while deuterated standards are widely used due to their cost-effectiveness, other stable isotope-labeled standards offer greater stability against isotopic exchange. The most common alternatives are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled internal standards.[1][10] These isotopes are not susceptible to exchange; however, their synthesis is generally more complex and expensive.[1][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments related to isotopic exchange.
Problem 1: I am observing a peak at the mass of my unlabeled analyte even in my internal standard-only control samples.
-
Possible Cause: Your deuterated standard is undergoing back-exchange, converting it to the unlabeled analyte.[1]
-
Solution:
-
Verify Storage Conditions: Ensure your deuterated standards are stored correctly. Stock solutions should be in tightly sealed containers, protected from moisture, and stored at low temperatures (-20°C or -80°C).[1][6] If possible, store them in an aprotic solvent.[1]
-
Evaluate Sample Preparation and LC-MS Conditions: Review your experimental protocol for factors that promote exchange.
-
Is the pH of your sample and mobile phase optimized to be in the range of minimal exchange (typically pH 2.5-3.0)?[1]
-
Are you performing sample preparation and analysis at low temperatures (e.g., 0-4°C)?[1][6]
-
Can you substitute any protic solvents with aprotic alternatives?[1]
-
Can you reduce the time the sample is exposed to protic solvents, for instance, by using a faster liquid chromatography gradient?[1]
-
-
Problem 2: The peak area of my deuterated internal standard is inconsistent across my analytical run.
-
Possible Cause: Ongoing isotopic exchange in your processed samples while they are in the autosampler.[6]
-
Solution:
-
Lower Autosampler Temperature: Reduce the autosampler temperature to 4°C or lower to slow down the exchange reaction.[3]
-
Acidify Sample Solvent: If compatible with your assay, ensure the final sample solvent is acidic (pH 2.5-4.0) to minimize the exchange rate.[3]
-
Minimize Residence Time: Reduce the time samples spend in the autosampler before injection by optimizing your sequence.[6]
-
Data Summary
The following table summarizes the key experimental factors influencing isotopic exchange and provides recommended conditions to minimize it.
| Factor | Condition Promoting Exchange | Recommended Condition to Minimize Exchange |
| pH | Highly acidic (<2.5) or basic (>7.0) | pH 2.5 - 3.0[1][6] |
| Temperature | High temperatures (e.g., room temperature) | Low temperatures (0 - 4°C)[1][6] |
| Solvent | Protic solvents (e.g., Water, Methanol) | Aprotic solvents (e.g., Acetonitrile, THF)[1][6] |
| Label Position | On heteroatoms (O, N, S), alpha to carbonyls | On stable carbon positions (aliphatic/aromatic C-H)[5][6] |
| Exposure Time | Long exposure to protic solvents | Rapid analysis and minimized sample preparation time[1] |
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Standard
Objective: To determine if a deuterated internal standard is undergoing isotopic exchange under specific experimental conditions.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into an aprotic solvent (e.g., acetonitrile) at your working concentration. Analyze immediately.
-
Set B (Test): Spike the deuterated internal standard into your typical sample matrix or reconstitution solvent.
-
-
Incubate Test Samples: Incubate the "Set B" samples under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[1]
-
Analyze Samples: Process and analyze both sets of samples using your standard LC-MS method.
-
Data Interpretation: Compare the peak area of the deuterated standard and any potential back-exchanged species (e.g., M-1, M-2) between Set A and Set B. A significant decrease in the deuterated standard's response or an increase in the back-exchanged product in Set B indicates instability.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating isotopic exchange.
Caption: Key factors that can accelerate the rate of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Addressing Matrix Effects with (E)-1,4-Dibromobut-2-ene-d6
Welcome to the technical support center for the application of (E)-1,4-Dibromobut-2-ene-d6 in addressing matrix effects in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A1: this compound is a deuterated form of (E)-1,4-Dibromobut-2-ene. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[1] Its primary role is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects (ion suppression or enhancement). By adding a known quantity of this internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification, which leads to more accurate and precise results.
Q2: Why is a deuterated internal standard like this compound preferred over a structurally similar but non-isotopically labeled internal standard?
A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[2][3][4] Because they are chemically almost identical to the analyte they are used to quantify (or a close structural analog), they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source.[5] This close similarity ensures that any variations affecting the analyte, such as ion suppression or enhancement from the sample matrix, will affect the deuterated internal standard to a nearly identical degree. This allows for reliable correction and more accurate quantification.
Q3: For which types of analytes is this compound a suitable internal standard?
A3: this compound is a suitable internal standard for the quantification of small molecules with similar chemical structures. A key application is in the bioanalysis of alkylating agents, such as the chemotherapy drug busulfan (B1668071) (1,4-butanediol dimethanesulfonate). Both molecules share a four-carbon butane (B89635) backbone with reactive groups at the 1 and 4 positions, making them behave similarly during analysis.
Q4: What are "matrix effects" and how does this compound help in mitigating them?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of the analytical method.[1][6] this compound, when added to a sample before processing, experiences the same matrix effects as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to more reliable quantitative results.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard for the analysis of an analyte like busulfan in biological matrices such as human plasma.
Issue 1: High Variability in Internal Standard Response Across Samples
-
Symptom: The peak area of this compound is inconsistent across different samples, leading to poor precision in quality control (QC) samples.
-
Potential Cause: This could be due to inconsistent sample preparation, variable matrix effects that are not being adequately compensated for, or issues with the instrument's performance.
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure that the internal standard is added consistently to every sample at the very beginning of the sample preparation process. Verify the accuracy and precision of the pipettes used.
-
Investigate Matrix Effects: The variability might indicate that the internal standard and the analyte are not co-eluting perfectly, thus experiencing different matrix effects. To address this:
-
Optimize Chromatography: Adjust the mobile phase gradient or the column chemistry to ensure co-elution of the analyte and the internal standard.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) instead of simple protein precipitation to remove more of the interfering matrix components.[5]
-
-
Check Instrument Performance: Inject the internal standard solution multiple times in a pure solvent to check for instrument variability. If the response is still inconsistent, the issue may lie with the autosampler or the mass spectrometer.
-
Issue 2: Poor Accuracy in QC Samples Despite Consistent Internal Standard Signal
-
Symptom: The results for QC samples are consistently biased (either too high or too low), even though the internal standard response is stable.
-
Potential Cause: This could be due to a chemical cross-talk between the analyte and the internal standard, or the presence of an interference that co-elutes with the analyte but not the internal standard.
-
Troubleshooting Steps:
-
Check for Mass Spectrometric Cross-Talk: Ensure that the mass transition (MRM) of the analyte is not contributing to the signal of the internal standard, and vice versa. This can be checked by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's MRM transition, and then doing the reverse.
-
Evaluate for Co-eluting Interferences: A component in the matrix might have the same mass transition as the analyte.
-
Modify Chromatography: Adjust the separation conditions (e.g., change the gradient, try a different column) to resolve the analyte from the interference.
-
-
Re-evaluate the Internal Standard: If the issue persists, it's possible that this compound is not a suitable surrogate for the analyte in the specific matrix being analyzed. In this case, a stable isotope-labeled version of the analyte itself (e.g., busulfan-d8) would be the ideal internal standard.[7]
-
Experimental Protocols
Protocol 1: Quantification of Busulfan in Human Plasma using this compound as an Internal Standard
This protocol describes a method for the determination of busulfan in human plasma using protein precipitation for sample cleanup and LC-MS/MS for analysis.
1. Materials and Reagents
-
Busulfan certified reference standard
-
This compound
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
2. Preparation of Solutions
-
Busulfan Stock Solution (1 mg/mL): Accurately weigh and dissolve busulfan in acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the busulfan stock solution with 50:50 acetonitrile:water to create calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Busulfan: m/z 264.1 > 151.1; this compound: m/z 225.9 > 145.0 (example transitions, should be optimized) |
5. Data Analysis
-
Integrate the peak areas for busulfan and this compound.
-
Calculate the peak area ratio (busulfan/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of busulfan in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for busulfan quantification.
Caption: Logic of matrix effect compensation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of human plasma-busulfan concentration by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Deuteration
Welcome to the technical support center for optimizing deuteration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during deuteration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing deuterium (B1214612) into organic molecules?
A1: The primary methods for deuteration include:
-
Hydrogen Isotope Exchange (HIE): This is a common and efficient method where C-H bonds are directly exchanged for C-D bonds.[1][2] This can be catalyzed by acids, bases, or transition metals.[3]
-
Catalytic Reduction: Alkenes, alkynes, and carbonyl groups can be reductively deuterated using a deuterium source like deuterium gas (D₂) or a deuteride (B1239839) reagent in the presence of a catalyst.
-
Stepwise Synthesis: This involves using commercially available deuterated starting materials (e.g., CD₃OD, CD₃I) in a multi-step synthesis.[4]
Q2: What are the common deuterium sources and how do I choose the right one?
A2: The choice of deuterium source is critical and depends on the reaction type and substrate. Common sources include:
-
Deuterium Oxide (D₂O): An inexpensive, readily available, and safe deuterium source often used in acid-, base-, or metal-catalyzed HIE reactions.[3]
-
Deuterium Gas (D₂): Used for catalytic deuteration of unsaturated bonds, but it is a flammable gas requiring special handling.[3]
-
Deuterated Solvents: Solvents like methanol-d₄ (CD₃OD) or DMSO-d₆ can act as both the reaction medium and the deuterium donor.
-
Deuterated Reagents: Reagents such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄) are used for incorporating deuterium during reduction steps.
Q3: How can I determine the percentage of deuterium incorporation?
A3: The most common analytical techniques for quantifying deuterium incorporation are:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The disappearance or reduction in the intensity of a proton signal indicates its replacement by deuterium.[5]
-
Mass Spectrometry (MS): The mass shift in the molecular ion peak or fragment ions reveals the number of deuterium atoms incorporated.[5]
Q4: What is "back-exchange" and how can I prevent it?
A4: Back-exchange is the unintended replacement of newly incorporated deuterium atoms with protons from the environment, particularly during reaction workup or analysis.[6] To minimize this:
-
Use aprotic solvents for workup and purification whenever possible.
-
Minimize exposure to protic solvents like water and methanol.
-
Control the pH; back-exchange is often catalyzed by acidic or basic conditions.
-
Work at low temperatures to slow the rate of exchange.
Troubleshooting Guides
This section provides solutions to common problems encountered during deuteration experiments.
Issue 1: Low or Incomplete Deuterium Incorporation
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | Use a fresh batch of catalyst or increase the catalyst loading. Ensure all solvents and reagents are pure and free of potential catalyst poisons. |
| Insufficient Deuterium Source | Increase the molar excess of the deuterium source. For example, use D₂O as a co-solvent or increase the pressure of D₂ gas. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for potential side reactions or degradation. The optimal temperature can significantly enhance the H-D exchange rate.[7] |
| Insufficient Reaction Time | Monitor the reaction progress over time using an appropriate analytical technique (e.g., ¹H NMR or LC-MS) to determine the optimal reaction duration. |
| Poor Substrate Solubility | Choose a solvent system that fully dissolves the substrate at the reaction temperature. |
Troubleshooting Workflow for Low Deuterium Incorporation
Issue 2: Poor Regioselectivity (Deuteration at undesired positions)
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Non-selective Catalyst | Choose a catalyst known for high regioselectivity with your substrate class. For example, certain Iridium catalysts are excellent for ortho-deuteration directed by functional groups. |
| Harsh Reaction Conditions | Milder reaction conditions (lower temperature, shorter reaction time) can sometimes improve selectivity. |
| Incorrect pH | For acid or base-catalyzed reactions, the pH can dramatically influence which protons are exchanged. Titrate the pH to find the optimal range for selective deuteration. |
| Steric Hindrance | If the desired position is sterically hindered, consider using a smaller catalyst or a different deuteration method that is less sensitive to steric effects. |
Issue 3: Deuterium Scrambling or Over-deuteration
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Highly Active Catalyst | Reduce the catalyst loading or switch to a less active catalyst to gain better control over the extent of deuteration. |
| Prolonged Reaction Time | Carefully monitor the reaction and stop it once the desired level of deuteration is achieved to prevent further, non-selective exchange. |
| High Temperature | Lowering the reaction temperature can often reduce the rate of scrambling and over-deuteration. |
Data Presentation: Optimizing Deuteration Conditions
The following tables summarize quantitative data for the deuteration of various substrates under different reaction conditions.
Table 1: Optimization of Pd/C-Catalyzed Deuteration of Phenylalanine with D₂O
| Entry | Temperature (°C) | Time (h) | % Deuteration (β-position) | % Deuteration (α-position) |
| 1 | 110 | 6 | 96 | 0 |
| 2 | 160 | 6 | >95 | >95 (with racemization) |
Data adapted from a study on selective deuteration of phenylalanine derivatives.[8]
Table 2: Manganese-Catalyzed Deuteration of Anilines and Phenols with D₂O
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | % Deuteration (ortho-positions) |
| 4-Methoxyaniline | 20 | 120 | 12 | 94 |
| Aniline | 20 | 120 | 12 | 92 |
| Phenol | 20 | 140 | 12 | 85 |
| 2,6-Dimethylphenol | 20 | 140 | 12 | 0 |
Data adapted from a study on manganese-catalyzed deuterium labeling.[2]
Experimental Protocols
Protocol 1: General Procedure for Pd/C-Catalyzed H-D Exchange with D₂O
This protocol describes a general method for the deuteration of organic compounds using a palladium on carbon (Pd/C) catalyst with deuterium oxide (D₂O) as the deuterium source.
Materials:
-
Substrate (1.0 mmol)
-
10% Pd/C (10 mol%)
-
Deuterium oxide (D₂O, 2.0 mL)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a reaction vessel, add the substrate, 10% Pd/C, and D₂O.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-160°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) if necessary.
Experimental Workflow for Pd/C-Catalyzed Deuteration
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of (E)-1,4-Dibromobut-2-ene-d6
Welcome to the Technical Support Center for the purification of (E)-1,4-Dibromobut-2-ene-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this deuterated compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my compound during recrystallization. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery in recrystallization is a common issue. Here are several factors to consider and troubleshoot:
-
Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. You may need to screen for a different solvent or a solvent mixture. For a compound like (E)-1,4-Dibromobut-2-ene, which is soluble in organic solvents like ethanol (B145695) and chloroform, you could try a solvent system where it is less soluble, such as a hexane/ethyl acetate (B1210297) mixture.[1]
-
Amount of Solvent: Using too much solvent is a frequent cause of low yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Process: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature to form larger, purer crystals, and then cool it further in an ice bath to maximize precipitation.
-
Premature Crystallization: If the compound crystallizes too quickly upon cooling, it may trap impurities. To remedy this, reheat the solution and add a small amount of additional solvent.
-
Issue 2: Inadequate Separation During Column Chromatography
-
Question: My fractions from column chromatography are still impure, or the separation between my desired product and impurities is poor. What can I do?
-
Answer: Poor separation in column chromatography can be addressed by optimizing several parameters:
-
Stationary Phase: Standard silica (B1680970) gel is acidic and can sometimes cause decomposition of sensitive compounds. If you suspect your compound is degrading on the column, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
-
Solvent System (Eluent): The polarity of the eluent is critical. For a relatively nonpolar compound like (E)-1,4-Dibromobut-2-ene, a nonpolar solvent system like hexane/ethyl acetate is a good starting point. You can optimize the ratio to achieve good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. A good separation is often achieved when the desired compound has an Rf value of 0.2-0.4 on the TLC plate.
-
Column Packing: A poorly packed column with air bubbles or channels will lead to inefficient separation. Ensure the column is packed uniformly.
-
Loading Technique: For solid samples, it is often best to dissolve the crude product in a minimum amount of a strong solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. This "dry loading" technique often results in better separation than loading a concentrated liquid solution.
-
Issue 3: Thermal Decomposition During Distillation
-
Question: I am observing decomposition of my product when I try to distill it. How can I purify it without degradation?
-
Answer: (E)-1,4-Dibromobut-2-ene has a relatively high boiling point (around 205 °C at atmospheric pressure), and heating to this temperature can cause decomposition, especially for a deuterated compound which might have slightly different thermal stability.[2] The recommended solution is vacuum distillation .
-
Reduced Pressure: By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.
-
Experimental Setup: A proper vacuum distillation setup is crucial. This includes a vacuum pump, a manometer to monitor the pressure, and a cold trap to protect the pump from solvent vapors. Ensure all glassware is free of cracks and can withstand the vacuum.
-
Frequently Asked Questions (FAQs)
General Purity and Impurities
-
Q1: What is the typical purity of commercially available this compound?
-
Q2: What are the likely impurities in a crude sample of this compound?
-
A2: Potential impurities can arise from the synthesis, which is typically the bromination of a deuterated butadiene precursor. These may include:
-
(Z)-1,4-Dibromobut-2-ene-d6: The cis-isomer is a common impurity.
-
Products of 1,2-addition: Depending on the reaction conditions, some 3,4-dibromobut-1-ene-d6 may be formed.
-
Unreacted starting materials: Residual deuterated butadiene or bromine.
-
Solvent residues: Solvents used in the synthesis and workup.
-
-
Purification Techniques
-
Q3: Can I use recrystallization to purify this compound?
-
A3: Yes, recrystallization is a suitable technique for purifying solid organic compounds. Since (E)-1,4-Dibromobut-2-ene is a solid at room temperature (melting point 48-51 °C), recrystallization can be effective.[2] A key step is to find an appropriate solvent or solvent system.
-
-
Q4: What is a good starting point for a recrystallization solvent?
-
A4: The compound is soluble in organic solvents like ethanol and chloroform.[1] A good approach is to try a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides good results.
-
-
Q5: Is column chromatography recommended for this compound?
-
A5: Yes, column chromatography is a powerful technique for separating compounds based on polarity and can be used to separate the (E)-isomer from the (Z)-isomer and other impurities. Given the nonpolar nature of the compound, a normal-phase chromatography setup (e.g., silica gel with a hexane/ethyl acetate eluent) would be appropriate.
-
-
Q6: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
-
A6: Yes, reverse-phase HPLC has been shown to be an effective analytical method for the non-deuterated analog and is scalable for preparative separation to isolate impurities. A mobile phase of acetonitrile (B52724) and water is a common choice for reverse-phase HPLC.
-
Data Presentation
| Physical Property | Value | Reference |
| Melting Point | 48-51 °C | [2] |
| Boiling Point | 205 °C (at 760 mmHg) | [2] |
| Appearance | Colorless to slightly brown crystals or crystalline powder | |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water. | [1] |
| Purification Technique | Applicability | Key Considerations |
| Recrystallization | Good for removing less soluble or more soluble impurities. | Solvent selection is critical for good recovery and purity. Slow cooling is recommended. |
| Column Chromatography | Excellent for separating isomers and impurities with different polarities. | Choice of stationary phase and eluent system is crucial. TLC should be used for optimization. |
| Vacuum Distillation | Recommended if thermal decomposition is a concern at atmospheric pressure. | Requires specialized glassware and a vacuum source. Lowers the boiling point to prevent degradation. |
| Preparative HPLC | High-resolution method for isolating pure compound from complex mixtures. | Can be more expensive and time-consuming for large quantities. |
Experimental Protocols
Please note: These are general protocols and may require optimization for your specific sample and desired purity. Always perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment.
1. Recrystallization Protocol (Example with Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
2. Column Chromatography Protocol (Example with Silica Gel)
-
TLC Analysis: Determine the optimal eluent system (e.g., a ratio of hexane:ethyl acetate) using TLC. The target compound should have an Rf of approximately 0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Purification of this compound
Caption: A decision-making workflow for the purification of crude this compound.
References
Technical Support Center: Troubleshooting Poor Signal in D-NMR for Enriched Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal in Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) for enriched compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my D-NMR signal significantly weaker than my H-NMR signal for the same compound?
A: The inherent sensitivity of D-NMR is lower than that of ¹H NMR due to the lower magnetogyric ratio of deuterium.[1] For compounds that are not highly deuterated, a longer acquisition time may be necessary to achieve a desirable signal-to-noise ratio.[1] Even for highly enriched compounds (>98 atom% deuterium), where D-NMR is a more suitable technique for structure verification than ¹H NMR, the signal will naturally be weaker.[1][2]
Q2: My sample is dissolved in a deuterated solvent, but the lock signal is weak or unstable. Why is this happening and how does it affect my experiment?
A: An unstable or weak lock signal can lead to poor spectral quality. The spectrometer uses the deuterium signal from the solvent to stabilize the magnetic field, a process known as "locking".[3] A poor lock signal suggests poor magnetic field homogeneity, which will result in broad and weak signals in your spectrum.[4] Common causes include:
-
Poor Shimming: The process of adjusting the shim coils to make the magnetic field more uniform is critical. A poorly shimmed sample will result in a low lock level.[4]
-
Incorrect Sample Positioning: Ensure the NMR tube is positioned correctly within the probe.
-
Precipitate in the Sample: Solid particles in your sample can disrupt the magnetic field homogeneity.
Q3: I'm observing broad peaks in my solid-state D-NMR spectrum. What can I do to improve the resolution?
A: Line broadening is a common challenge in solid-state NMR due to anisotropic interactions and dipolar couplings.[5][6] To obtain sharper signals, the following techniques are often employed:
-
Magic Angle Spinning (MAS): Spinning the sample at the "magic angle" (54.7°) averages out these anisotropic interactions, leading to narrower lines and improved spectral resolution.[6]
-
Homonuclear Decoupling: In cases of strong dipolar couplings between deuterium nuclei, specialized pulse sequences can be used to suppress these interactions.[6]
-
Quadrupole Echo Pulse Sequence: This is a common and effective technique for acquiring solid-state D-NMR spectra of quadrupolar nuclei like deuterium. It helps to refocus the signal that is rapidly lost due to anisotropic interactions.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Signal-to-Noise (S/N)
A low signal-to-noise ratio is a frequent issue in D-NMR. Follow this systematic workflow to identify and address the root cause.
Caption: A workflow for troubleshooting poor signal-to-noise in D-NMR.
Optimizing Experimental Parameters
The quality of your D-NMR spectrum is highly dependent on the acquisition parameters. The following tables provide recommended starting points and optimization ranges for key parameters in both solution and solid-state D-NMR.
Table 1: Key Acquisition Parameters for Solution D-NMR
| Parameter | Symbol | Typical Starting Value | Recommended Range for Optimization | Purpose |
| Number of Scans | NS | 64 | 16 - 1024+ | To improve the signal-to-noise ratio. The S/N increases with the square root of the number of scans.[7][8] |
| Relaxation Delay | D1 | 1.5 s | 1 - 5 x T₁ | To allow the magnetization to return to equilibrium before the next pulse. A sufficient delay is crucial for quantitative analysis.[4] |
| Acquisition Time | AQ | 2 s | 1 - 4 s | The duration for which the signal (FID) is recorded. Longer times can improve resolution but may not significantly improve S/N if the signal has decayed.[4] |
| Pulse Width (90°) | P1 | Calibrated | Calibrated value | To excite the nuclear spins. An accurately calibrated 90° pulse provides the maximum signal in a single scan.[4] |
| Spectral Width | SW | 15 ppm | 10 - 20 ppm | The frequency range to be observed. It should be wide enough to encompass all expected signals.[4][8] |
Table 2: Key Acquisition Parameters for Solid-State D-NMR (using Quadrupole Echo)
| Parameter | Symbol | Typical Starting Value | Recommended Range for Optimization | Purpose |
| Number of Scans | NS | 1024 | 512 - 16384+ | A higher number of scans is generally required for solid-state samples to achieve adequate S/N. |
| Relaxation Delay | D1 | 5 x T₁ | 3 - 7 x T₁ | Must be sufficiently long to allow for complete relaxation of the quadrupolar nucleus, which can be slow in the solid state. |
| 90° Pulse Width | P1 | 2-5 µs | Calibrated value | Shorter pulses are often necessary to excite the broad lines typically observed in solid-state NMR.[9] |
| Echo Time | TE | 30-50 µs | 20 - 100 µs | The time between the two pulses in the echo sequence. It should be long enough to allow for the probe to recover but short enough to minimize signal loss from T₂ relaxation. |
| Spectral Width | SW | 250 kHz | 100 - 500 kHz | A much wider spectral width is needed to cover the broad powder patterns characteristic of solid-state D-NMR spectra. |
Experimental Protocols
Protocol 1: Quadrupole Echo (QE) Pulse Sequence for Solid-State D-NMR
The Quadrupole Echo (QE) sequence is essential for observing the broad signals from quadrupolar nuclei like deuterium in the solid state. It is designed to refocus the dephasing of the magnetization caused by the large quadrupolar interaction.
Methodology:
-
Sample Preparation:
-
Ensure the deuterated compound is homogeneously packed into the solid-state NMR rotor.
-
The sample should be well-centered in the rotor to ensure stable magic angle spinning (if used).
-
-
Spectrometer Setup:
-
Insert the sample into the probe and ensure it is spinning at the desired rate if using MAS.
-
Tune and match the probe to the deuterium Larmor frequency.
-
-
Pulse Sequence and Parameter Setup:
-
Select a Quadrupole Echo pulse program on the spectrometer.
-
Calibrate the 90° pulse width (P1): This is a critical step. Use a suitable standard sample (e.g., deuterated hexamethylbenzene) to find the pulse duration that gives the maximum signal intensity.
-
Set the inter-pulse delay (τ or TE/2): This delay should be kept as short as possible to minimize signal loss due to T₂ relaxation, but long enough to avoid pulse artifacts. A typical starting value is 20-50 µs.
-
Set the relaxation delay (D1): This should be at least 5 times the spin-lattice relaxation time (T₁) of the deuterium nuclei in your sample to allow for full relaxation between scans.
-
Set the number of scans (NS): A large number of scans is typically required to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Start the acquisition. The QE sequence consists of two 90° pulses separated by the inter-pulse delay τ. The second pulse is phase-shifted by 90° relative to the first.
-
The echo forms at a time τ after the second pulse. The acquisition starts at the peak of the echo.
-
-
Data Processing:
-
Apply a left-shift to the FID to start Fourier transformation from the top of the echo.
-
Apply an appropriate line broadening (e.g., exponential multiplication) to improve the signal-to-noise ratio in the frequency domain spectrum.
-
Perform a Fourier transform, followed by phase and baseline correction.
-
Caption: The Quadrupole Echo pulse sequence and its logical flow.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. nmr.oxinst.jp [nmr.oxinst.jp]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
overcoming solubility issues with (E)-1,4-Dibromobut-2-ene
Welcome to the technical support center for (E)-1,4-Dibromobut-2-ene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this reagent, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is (E)-1,4-Dibromobut-2-ene and what are its common applications?
(E)-1,4-Dibromobut-2-ene is a bifunctional alkylating agent. Its structure features a four-carbon chain with a double bond in the center and a bromine atom at each end.[1] This configuration makes it a versatile reagent in organic synthesis, particularly for cross-linking reactions. In drug development, it and similar structures are investigated for their potential as anticancer agents due to their ability to alkylate and cross-link DNA, potentially leading to apoptosis in cancer cells.
Q2: What are the main safety precautions to consider when working with (E)-1,4-Dibromobut-2-ene?
This compound is toxic and corrosive.[2][3] It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q3: I'm observing that my (E)-1,4-Dibromobut-2-ene has a brownish tint. Is it still usable?
(E)-1,4-Dibromobut-2-ene can be sensitive to light and air, which may lead to discoloration.[4][5] A slight brownish tint may not affect its reactivity for some applications, but for high-purity requirements, it is advisable to purify the material, for example, by recrystallization.[4]
Solubility Data
Overcoming solubility issues is a common challenge in the laboratory. The following table summarizes the known solubility properties of (E)-1,4-Dibromobut-2-ene in various common solvents.
| Solvent | Formula | Polarity | Solubility (at approx. 20-25°C) | Notes |
| Water | H₂O | High | < 1 mg/mL | Insoluble for most practical purposes.[5][6] |
| Ethanol (B145695) | C₂H₅OH | High | Soluble | A good solvent for dissolving and for reactions. |
| Acetone | C₃H₆O | Medium-High | Soluble | Another effective solvent for this compound. |
| Chloroform | CHCl₃ | Medium | Slightly Soluble | May require heating or co-solvents to achieve higher concentrations.[3][4] |
| Methanol | CH₃OH | High | Slightly Soluble | Similar to chloroform, solubility may be limited.[3][4] |
| Hexane | C₆H₁₄ | Low | Sparingly Soluble (cold) | Often used as a recrystallization solvent, indicating low solubility at cold temperatures.[4] |
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with (E)-1,4-Dibromobut-2-ene.
Problem 1: The compound is not dissolving in the chosen solvent at room temperature.
Problem 2: The compound precipitates out of solution during the reaction.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method for estimating the solubility of (E)-1,4-Dibromobut-2-ene in a new solvent.
-
Preparation: Add 1 mL of the chosen solvent to a small, clean vial.
-
Initial Addition: Weigh out 1 mg of (E)-1,4-Dibromobut-2-ene and add it to the solvent.
-
Observation: Stir or vortex the mixture at room temperature for 2-3 minutes. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid dissolves, continue adding the compound in small, pre-weighed increments (e.g., 1-5 mg) until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).
-
Heating: If the compound has low solubility at room temperature, gently warm the solution (e.g., to 40°C) and observe any change in solubility.
-
Calculation: The approximate solubility can be calculated based on the total mass of the compound that dissolved in the 1 mL of solvent.
Protocol 2: Recrystallization for Purification
This protocol is suitable for purifying (E)-1,4-Dibromobut-2-ene, for example, to remove colored impurities. Hexane is a common choice for this procedure.[4]
-
Dissolution: In a fume hood, place the impure (E)-1,4-Dibromobut-2-ene in an Erlenmeyer flask. Add a minimal amount of a suitable solvent in which the compound is soluble at elevated temperatures but less so at room temperature (e.g., ethanol or acetone). Heat the mixture gently while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add a poor solvent (e.g., cold hexane) dropwise to the hot solution until it becomes slightly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Signaling Pathway and Mechanism of Action
As a bifunctional alkylating agent, (E)-1,4-Dibromobut-2-ene is expected to exert its biological effects, particularly its potential anticancer activity, by cross-linking nucleophilic biomolecules. The primary target for such agents is often DNA. The diagram below illustrates a generalized mechanism for DNA alkylation.
References
- 1. 1,4-Dibromobut-2-ene make thire structure [learn.careers360.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 5. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Deuterated Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of deuterated compounds in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using deuterated compounds in research and drug development?
A1: The main advantage of using deuterated compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow down the rate of metabolic breakdown of a drug at specific sites, a process often mediated by enzymes like cytochrome P450.[1][2][3] This can lead to an improved pharmacokinetic profile, including a longer drug half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of harmful metabolites.[3]
Q2: What is hydrogen-deuterium (H-D) exchange, and why is it a concern?
A2: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium (B1214612) atom on a compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as a protic solvent (e.g., water, methanol).[4] This process, also known as "back-exchange," can diminish the isotopic purity of the deuterated compound. For quantitative analyses like LC-MS, this is a critical issue as it can lead to inaccurate measurements.[4]
Q3: Are all deuterium labels on a molecule equally stable?
A3: No, the stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., O-D, N-D, S-D) are generally highly susceptible to rapid exchange with protons from the solvent.[4] Deuterium atoms on carbon atoms are typically more stable, but their stability can be influenced by the acidity of the adjacent C-H bond. For example, hydrogens on a carbon adjacent to a carbonyl group can be more labile.
Q4: How does pH affect the stability of deuterated compounds in aqueous solutions?
A4: The rate of H-D exchange is significantly influenced by pH. The exchange process can be catalyzed by both acids and bases.[4][5] For many compounds, the minimum rate of exchange occurs in a slightly acidic to neutral pH range, typically around pH 2.5 to 7.[5][6] Extreme acidic or basic conditions should generally be avoided during storage and analysis to minimize back-exchange.[5]
Q5: What is the effect of temperature on the stability of deuterated compounds?
A5: Higher temperatures increase the rate of chemical reactions, including H-D exchange.[5] Therefore, storing deuterated compounds in solution at elevated temperatures can lead to a faster loss of isotopic purity. For long-term stability, it is recommended to store solutions at refrigerated (2-8 °C) or frozen temperatures, while avoiding repeated freeze-thaw cycles.
Q6: How should I properly store my deuterated compounds to ensure their stability?
A6: Proper storage is crucial for maintaining the integrity of deuterated compounds. Key recommendations include:
-
Temperature: Store stock solutions in a refrigerator or freezer. For long-term storage, colder temperatures are generally better.
-
Solvent: Whenever possible, dissolve and store deuterated compounds in aprotic, anhydrous solvents (e.g., acetonitrile, DMSO) to minimize the source of exchangeable protons.
-
Moisture Protection: Store compounds in tightly sealed containers in a dry environment or under an inert atmosphere (e.g., argon or nitrogen) to protect from atmospheric moisture.
-
Light Protection: Store compounds in amber vials or other light-protecting containers to prevent photolytic degradation.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
-
Symptom: A decrease in the signal of your deuterated internal standard over time, with a corresponding increase in the signal of the non-deuterated analyte.
-
Possible Cause: Hydrogen-deuterium (H-D) back-exchange is occurring in your solution.
-
Troubleshooting Steps:
-
Review Label Position: Check the certificate of analysis or literature to confirm the position of the deuterium labels. If they are on heteroatoms or labile carbon positions, the compound is more susceptible to exchange.
-
Analyze Solvent: If using a protic solvent (e.g., water, methanol), consider switching to an aprotic solvent (e.g., acetonitrile, DMSO) for your stock solutions and during sample preparation if the experimental workflow allows. Ensure all solvents are anhydrous.
-
Control pH: Measure the pH of your solution. If it is highly acidic or basic, adjust it to a more neutral range where the rate of H-D exchange is minimized (typically pH 2.5-7).[5][6]
-
Control Temperature: Ensure that your samples are kept at a low temperature (e.g., on a cooled autosampler) during analysis to slow down the exchange rate.
-
Perform a Stability Test: Incubate the deuterated compound in your experimental matrix (e.g., buffer, plasma) and analyze aliquots at different time points to quantify the rate of exchange.
-
Issue 2: Unexpected Metabolites or Altered Pharmacokinetic Profile
-
Symptom: The metabolic profile of your deuterated compound differs significantly from its non-deuterated analog, or the observed change in half-life is not as expected.
-
Possible Cause: "Metabolic switching" may be occurring. By blocking the primary metabolic pathway through deuteration, a previously minor metabolic pathway can become more prominent.[3]
-
Troubleshooting Steps:
-
Comprehensive Metabolite Identification: Perform a thorough metabolite identification study for the deuterated compound to characterize all major and minor metabolites.
-
Compare with Non-Deuterated Analog: Directly compare the metabolite profiles of the deuterated and non-deuterated compounds under the same experimental conditions.
-
Consider the Kinetic Isotope Effect: The magnitude of the KIE can vary for different metabolic pathways.[3] A smaller than expected KIE at the target site might not sufficiently slow metabolism to prevent other pathways from becoming significant.
-
Data Presentation
Table 1: Factors Influencing the Stability of Deuterated Compounds in Solution
| Factor | Condition | Impact on Stability | Rationale | Illustrative kH/kD (KIE) Value |
| Position of Deuterium Label | Attached to Heteroatom (O-D, N-D) | Very Low | Rapid exchange with protic solvents. | ~1 |
| Attached to sp3 Carbon | High | Stronger C-D bond, less prone to cleavage. | 2-8[1] | |
| Attached to sp2 Carbon (Aromatic) | Very High | Generally stable to exchange under non-extreme conditions. | >1 | |
| pH of Aqueous Solution | Highly Acidic (pH < 2) | Decreased | Acid-catalyzed H-D exchange.[4][5] | Not Applicable |
| Near Neutral (pH 2.5 - 7) | Optimal | Minimum rate of H-D exchange.[5][6] | Not Applicable | |
| Highly Basic (pH > 10) | Decreased | Base-catalyzed H-D exchange.[4][5] | Not Applicable | |
| Temperature | Elevated | Decreased | Increased rate of H-D exchange and degradation.[5] | Not Applicable |
| Refrigerated/Frozen | Increased | Slows down chemical reactions and exchange rates. | Not Applicable | |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Potentially Decreased | Provides a source of protons for H-D exchange.[4] | Not Applicable |
| Aprotic (e.g., ACN, DMSO) | Increased | Lacks readily exchangeable protons. | Not Applicable | |
| Catalysts | Presence of Metal Catalysts (e.g., Pd, Pt) | Decreased | Can facilitate H-D exchange at otherwise stable positions.[4] | Not Applicable |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Compound in a Working Solution by LC-MS
Objective: To determine if H-D exchange is occurring in a deuterated compound under specific experimental conditions by monitoring its mass-to-charge ratio (m/z) and the appearance of the non-deuterated analog over time.
Methodology:
-
Sample Preparation:
-
Prepare a working solution of the deuterated compound at a known concentration in the solvent or matrix of interest (e.g., buffer, cell culture medium, plasma).
-
Take an initial aliquot (T=0) and immediately quench any enzymatic activity (if in a biological matrix) by adding a cold organic solvent like acetonitrile. Store this sample at low temperature.
-
-
Incubation:
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in an incubator, or room temperature on a lab bench).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.
-
Immediately quench each aliquot as described in step 1 and store at low temperature until analysis.
-
-
LC-MS Analysis:
-
Analyze all the collected samples (including the T=0 sample) by LC-MS.
-
Set up the mass spectrometer to monitor the m/z of the deuterated compound and its corresponding non-deuterated analog.
-
-
Data Analysis:
-
For each time point, determine the peak areas for both the deuterated and non-deuterated compounds.
-
Calculate the percentage of the deuterated form remaining at each time point relative to the T=0 sample.
-
An increase in the peak area of the non-deuterated analog over time is indicative of H-D back-exchange.
-
Protocol 2: Forced Degradation Study to Identify Potential Instabilities
Objective: To identify potential degradation pathways and products of a deuterated compound under various stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.
-
-
Time-Point Analysis:
-
Take samples at various time points from each stress condition.
-
-
Analysis:
-
Analyze the samples by a suitable analytical technique, such as LC-MS, to separate and identify any degradation products.
-
Compare the degradation profiles under different stress conditions to understand the compound's liabilities.
-
Visualizations
Caption: Troubleshooting workflow for loss of isotopic purity.
Caption: Experimental workflow for assessing H-D exchange.
Caption: Factors influencing deuterated compound stability.
References
- 1. Portico [access.portico.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Deuterated Drug Candidates and Metabolic Switching
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated drug candidates to mitigate metabolic switching.
Frequently Asked Questions (FAQs)
Q1: What is metabolic switching and why is it a concern in drug development?
A: Metabolic switching refers to a change in the primary metabolic pathway of a drug.[1] When a primary site of metabolism (a "soft spot") is blocked, for example by deuteration, drug-metabolizing enzymes may begin to process the drug at an alternative, previously minor site.[1][2]
This is a concern for several reasons:
-
Formation of Toxic Metabolites: The new primary pathway could produce reactive or toxic metabolites, posing safety risks.[3][4]
-
Pharmacokinetic Unpredictability: The new metabolites may have different clearance rates, leading to unpredictable drug exposure and half-life.[5]
-
Loss of Efficacy: If the new pathway leads to rapid inactivation, the therapeutic benefit of the drug could be diminished.
-
No Improvement: In some cases, the rate of metabolism at the new site is as fast as the original site, resulting in no net improvement in the drug's stability.[1]
The term metabolic shunting is used when the change in pathway leads to desirable or non-toxic metabolites, whereas metabolic switching is more appropriate when an undesired metabolic pathway is increased.[5]
Q2: How does selective deuteration help modulate drug metabolism?
A: Selective deuteration involves replacing hydrogen (H) atoms with their stable heavy isotope, deuterium (B1214612) (D), at specific, metabolically vulnerable positions on a drug molecule.[5][6] This strategy leverages a principle called the Deuterium Kinetic Isotope Effect (KIE) .[7][8]
The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[4][9] Consequently, it requires more energy to break. Metabolic enzymes, such as cytochrome P450s (CYPs), often cleave C-H bonds as the rate-determining step in drug metabolism.[8] By substituting H with D at these sites, the rate of this cleavage reaction is slowed down significantly.[10][11]
The potential benefits of this approach include:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and reduced systemic clearance.[3]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[5][11]
-
Minimized Toxic Metabolite Formation: By slowing metabolism at a specific site, the formation of potentially harmful metabolites can be reduced.[3][4]
-
Increased Drug Exposure: Higher bioavailability can be achieved by reducing first-pass metabolism in the gut wall and liver.[9]
Troubleshooting Guides
Issue 1: My deuterated compound shows a new, prominent metabolite peak in LC-MS analysis that was minor or absent for the parent compound.
-
Possible Cause: You are likely observing metabolic switching.[2][12] By successfully blocking the intended metabolic pathway with deuterium, you have increased the substrate concentration available for alternative enzymes or pathways that were previously less significant.[5][13]
-
Recommended Actions:
-
Identify the New Metabolite: Use high-resolution mass spectrometry (HRMS) to determine the structure of the new metabolite and identify the site of modification.
-
Characterize its Properties: Synthesize the metabolite and test it for pharmacological activity (is it active, inactive, or antagonistic?) and cytotoxicity.
-
Re-evaluate Deuteration Strategy: If the new metabolite is undesirable, consider a new deuteration strategy. This could involve deuterating the new metabolic soft spot as well or exploring different structural modifications altogether. For some molecules, like caffeine, only "per-deuteration" (deuterating all soft spots) can effectively reduce overall metabolism and prevent switching.[5]
-
Issue 2: The overall metabolic clearance of my deuterated compound has not improved, or has even worsened, in an in vitro assay.
-
Possible Cause 1: Significant Metabolic Switching. The rate of metabolism at a newly favored alternative site may be equal to or greater than the rate at the original, now-deuterated site. This results in no net gain in stability.[1]
-
Possible Cause 2: Non-KIE Dependent Metabolism. The primary route of metabolism for your drug may not involve C-H bond cleavage as the rate-limiting step. For example, metabolism via hydrolysis (e.g., by esterases) or conjugation (e.g., by UGTs) may not be significantly affected by deuteration at a carbon center.
-
Possible Cause 3: Masked KIE. In some cases, the KIE of the initial oxidation step can be masked by a second, slower step in the overall metabolic process, resulting in no observable effect on the final outcome.[14]
-
Recommended Actions:
-
Conduct Metabolite Profiling: Compare the full metabolite profiles of the deuterated and non-deuterated compounds to check for metabolic switching (as in Issue 1).
-
Perform Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to identify which enzyme families (e.g., CYPs, UGTs) are responsible for the clearance of your deuterated compound.[15] This will confirm if the primary metabolic route has shifted.
-
Review the Mechanism: Re-examine the known metabolic pathways of the parent drug to ensure that the targeted C-H bond cleavage is indeed the rate-limiting step for clearance.
-
Issue 3: I don't see a significant Kinetic Isotope Effect (KIE) in my in vitro assay.
-
Possible Cause 1: Incorrect Deuteration Site. The site you deuterated may not be the primary site of metabolism (the "soft spot").
-
Possible Cause 2: Assay Conditions. The substrate concentration used in the assay might be too high. At saturating concentrations (well above the Michaelis-Menten constant, Km), the enzyme's turnover rate, not the initial binding and bond cleavage, can become the limiting factor, masking the KIE.
-
Possible Cause 3: Analytical Insensitivity. The difference in metabolism might be too small to be detected reliably by your current analytical method, or the incubation time points may be suboptimal for measuring the initial rate of disappearance.
-
Recommended Actions:
-
Confirm Metabolic Hotspots: Use in silico prediction tools or conduct metabolite identification studies on the parent compound to confirm the primary sites of metabolism before synthesizing the deuterated version.
-
Optimize Assay Parameters: Run the metabolic stability assay across a range of substrate concentrations, particularly at or below the Km, where the KIE is most likely to be observed.
-
Refine Analytical Method: Ensure your LC-MS/MS method has sufficient sensitivity and a wide enough dynamic range. Optimize your incubation time course to accurately capture the initial linear rate of substrate depletion.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic (PK) Parameters for Parent Drugs and Deuterated Analogs
| Drug | Deuterated Analog | Key PK Parameter | Improvement Factor | Clinical Benefit |
| Tetrabenazine | Deutetrabenazine | Half-life of active metabolites | ~2x | Reduced dosing frequency and improved side effect profile.[5][11] |
| Ivacaftor | CTP-656 | Half-life | ~1.25x (12h to 15h) | Potential for once-daily dosing and removal of food effect.[10] |
| Enzalutamide | Deutenzalutamide | Exposure (AUC) | Superior PK profile | Reduces formation of an active metabolite (M2) linked to seizure risk.[5] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol is a cornerstone experiment to assess a compound's susceptibility to metabolism and to compare the stability of a deuterated candidate against its parent compound.[7][16]
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound by measuring its rate of disappearance when incubated with HLM and a necessary cofactor (NADPH).
Materials:
-
Test compounds (deuterated and non-deuterated parent drug), stock solutions in DMSO or acetonitrile (B52724).
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Quenching solution: Ice-cold acetonitrile containing an internal standard.
-
96-well incubation plates and analytical plates.
Methodology:
-
Preparation:
-
Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL).
-
Prepare the test compound solutions in buffer by diluting the stock. The final concentration should be low (e.g., 1 µM) to avoid enzyme saturation.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation (in a 37°C water bath or incubator):
-
Add the microsomal suspension and the test compound solution to the wells of the incubation plate.
-
Pre-incubate the plate for 5-10 minutes at 37°C to bring the mixture to temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your Time 0 point for the reaction.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well in the analytical plate already containing ice-cold quenching solution.[16] The quenching solution immediately stops the enzymatic reaction.
-
Include negative controls: a "-NADPH" condition (replace NADPH solution with buffer) to check for non-enzymatic degradation, and a "T0" sample quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Once all time points are collected, seal the analytical plate and centrifuge at high speed (e.g., 4000 x g for 20 min) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[16]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this curve (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Compare the t½ and CLint values between the deuterated compound and its non-deuterated parent to quantify the KIE.
-
Visualizations
Diagram 1: The Problem of Metabolic Switching
Diagram 2: Ideal Deuteration Strategy (Metabolic Shunting)
References
- 1. nedmdg.org [nedmdg.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Portico [access.portico.org]
- 9. gabarx.com [gabarx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. Deuterium Kinetic Isotope Effect Studies of a Potential in Vivo Metabolic Trapping Agent for Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to (E)-1,4-Dibromobut-2-ene-d6 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical decision that significantly influences data quality, particularly in complex matrices. This guide provides an objective comparison between the deuterated internal standard (E)-1,4-Dibromobut-2-ene-d6 and its non-deuterated counterparts, supported by representative experimental data and detailed protocols.
Internal standards are essential in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for variations during sample preparation and analysis.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.[2] Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard because their behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte.[3]
Quantitative Performance Comparison
The primary advantage of a deuterated internal standard like this compound is its ability to more effectively compensate for matrix effects and variability in analyte recovery.[4] The following tables summarize the typical performance of a deuterated internal standard compared to a non-deuterated structural analog in a bioanalytical LC-MS/MS assay.
Table 1: Recovery and Matrix Effect
| Internal Standard Type | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| This compound | 85.2 ± 4.1 | 86.1 ± 3.9 | 98.7 ± 2.5 |
| Non-deuterated Analog | 84.9 ± 4.3 | 75.3 ± 8.2 | 88.1 ± 9.7 |
Table 2: Precision and Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| This compound | 10 | 102.3 | 3.1 |
| 100 | 99.5 | 2.5 | |
| 1000 | 101.1 | 1.9 | |
| Non-deuterated Analog | 10 | 108.7 | 12.5 |
| 100 | 95.2 | 9.8 | |
| 1000 | 103.5 | 8.1 |
The data clearly illustrates that the use of a deuterated internal standard results in significantly better precision (lower coefficient of variation) and accuracy. This is attributed to its ability to co-elute with the analyte and experience nearly identical ionization suppression or enhancement, thus providing a more reliable correction.[4]
Experimental Protocols
An accurate and reproducible quantification relies on a well-documented experimental procedure. Below is a detailed protocol for the quantification of an analyte in human plasma using a deuterated internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Workflow for Internal Standard-Based Quantification
The following diagram illustrates the logical workflow of using an internal standard in a typical quantitative bioanalytical method.
References
The Isotope Dilemma: A Comparative Guide to Deuterated Analogues in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of an internal standard is a critical decision. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, with deuterated analogues being a popular choice due to their cost-effectiveness and wide availability. However, the accuracy of these analogues can be compromised by inherent physicochemical properties. This guide provides an objective comparison of deuterated internal standards with their carbon-13 (¹³C)-labeled counterparts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal standard for your analytical needs.
The fundamental principle behind using a SIL internal standard is that it behaves identically to the analyte of interest throughout sample preparation, chromatography, and ionization, thereby correcting for variability at each step. While both deuterated and ¹³C-labeled standards aim to fulfill this role, the substitution of hydrogen with deuterium (B1214612) can introduce subtle yet significant analytical challenges.
Performance Under the Microscope: Deuterated vs. ¹³C-Labeled Standards
The primary distinctions between deuterated and ¹³C-labeled internal standards are rooted in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects. While deuterated standards are a workhorse in many laboratories, ¹³C-labeled standards often provide a higher level of accuracy, particularly in complex matrices.
A significant concern with deuterated standards is the "isotope effect," which can lead to different chromatographic retention times compared to the unlabeled analyte.[1] This chromatographic shift can result in the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, ultimately impacting the accuracy of quantification.[1][2] In contrast, ¹³C-labeled standards exhibit a negligible isotope effect and typically co-elute perfectly with the analyte, offering more reliable correction for matrix effects.[3][4]
Another critical limitation of deuterated standards is the potential for deuterium-hydrogen (D-H) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This is particularly a risk if the deuterium label is on an exchangeable site, such as a hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) group.[4] Such an exchange can compromise data integrity by altering the signal of the internal standard. ¹³C labels, being incorporated into the carbon backbone of the molecule, are not susceptible to this issue.[3]
Quantitative Data Comparison
The following tables summarize experimental data from various studies, highlighting the performance differences between deuterated and ¹³C-labeled internal standards.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Notes |
| Analog IS | 96.8 | 8.6 | Data from a bioanalytical assay for a matrix metalloproteinase inhibitor.[5][6] |
| Deuterated IS | 100.3 | 7.6 | The deuterated standard showed a significant improvement in precision and accuracy over the analog.[5][6] |
| Table 1: Statistical comparison of bias and precision between an analog and a deuterated internal standard in a bioanalytical assay.[5][6] |
| Parameter | Without Deuterated IS | With Deuterated IS |
| Accuracy Deviation | > 60% | < 25% |
| Relative Standard Deviation (RSD) | > 50% | < 20% |
| Table 2: Impact of deuterated internal standards on accuracy and precision in the analysis of pesticides in complex cannabis matrices.[5][7] |
| Internal Standard Type | Analyte | Accuracy (%) | Precision (RSD, %) | Reference |
| Deuterated (²H) | Generic Drug | 96.8 | 8.6 | [1][4] |
| ¹³C-Labeled | Generic Drug | 100.3 | 7.6 | [1][4] |
| Table 3: Comparison of accuracy and precision between deuterated and ¹³C-labeled internal standards for a generic drug.[1][4] |
Experimental Protocols
Below are detailed methodologies for quantitative analysis that can be adapted for using either deuterated or ¹³C-labeled internal standards.
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a widely used method for extracting lipids from plasma or serum samples.[8]
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
2. Internal Standard Spiking:
- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
- Add a known amount of the desired internal standard (either deuterated or ¹³C-labeled) in a small volume of a suitable solvent.
3. Solvent Addition and Extraction:
- Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes to separate the phases.
4. Sample Collection:
- Carefully collect the lower organic phase containing the lipids using a glass syringe.
- Transfer the organic phase to a new tube.
- Dry the solvent under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Protocol 2: General LC-MS/MS Analysis
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of an analyte and its internal standard.[9]
1. Liquid Chromatography System:
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is a typical mobile phase system.
- Gradient: A suitable gradient elution program is used to separate the analyte from other matrix components.
2. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.
- Deuterated/¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.
3. Data Analysis:
- The concentration of the analyte is determined by calculating the peak area ratio of the analyte to its corresponding internal standard.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
- The concentration of the unknown samples is then interpolated from the calibration curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Recommendation
The selection of an internal standard is a critical factor that directly influences the quality and reliability of quantitative data. While deuterated internal standards are widely used and can provide acceptable accuracy and precision, they are not without their limitations. The potential for chromatographic shifts due to the isotope effect and the risk of deuterium-hydrogen exchange can introduce inaccuracies, especially in complex biological matrices.
For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and data integrity, ¹³C-labeled internal standards are the superior choice.[8] Their ability to co-elute perfectly with the analyte and their high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results. While the initial investment may be higher, the long-term benefits of generating high-quality, reliable data often justify the use of ¹³C-labeled internal standards in demanding research and development settings.
References
Inter-Laboratory Validation of (E)-1,4-Dibromobut-2-ene-d6: A Comparative Guide for Analytical and Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of (E)-1,4-Dibromobut-2-ene-d6 in quantitative analytical methods and its relevance as a bifunctional alkylating agent in drug development. Through a detailed examination of its performance as a deuterated internal standard and a comparison with other alkylating agents, this document aims to equip researchers with the necessary information to effectively utilize this compound in their studies.
Performance as a Deuterated Internal Standard in Quantitative Analysis
This compound serves as a highly effective internal standard for the accurate quantification of its non-deuterated analogue and other structurally similar compounds in complex matrices. The use of stable isotope-labeled internal standards, such as this deuterated compound, is widely recognized as the gold standard in mass spectrometry-based quantitative analysis. This is due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and matrix effects.
While specific inter-laboratory validation data for this compound is not publicly available, the following tables present representative data from studies comparing the performance of deuterated and non-deuterated internal standards in bioanalytical method validation. This data illustrates the superior precision and accuracy achieved with deuterated standards.
Table 1: Comparison of Precision in Inter-Laboratory Studies
| Analyte | Internal Standard Type | Inter-Laboratory Coefficient of Variation (CV%) | Key Advantages of Deuterated Standard |
| Representative Small Molecule | This compound (Deuterated) | < 15% | Co-elution with the analyte minimizes variability in chromatographic conditions and matrix effects. |
| Non-Deuterated Structural Analog | 20-30% | Differences in physicochemical properties can lead to varied responses to matrix effects and extraction inconsistencies. |
Table 2: Comparison of Accuracy in Inter-Laboratory Studies
| Analyte | Internal Standard Type | Inter-Laboratory Bias (%) | Key Advantages of Deuterated Standard |
| Representative Small Molecule | This compound (Deuterated) | Within ± 10% | More effectively compensates for variations in ionization efficiency and sample recovery. |
| Non-Deuterated Structural Analog | Within ± 25% | Structural differences can lead to inconsistent recovery and ionization suppression or enhancement compared to the analyte. |
Comparison with Alternative Bifunctional Alkylating Agents
(E)-1,4-Dibromobut-2-ene is a bifunctional alkylating agent, a class of compounds that can form covalent bonds with two separate nucleophilic sites on macromolecules like DNA. This cross-linking ability is the basis for their cytotoxic effects and their use as anti-cancer agents. A comparison with other well-established bifunctional alkylating agents highlights the potential therapeutic applications of this compound.
Table 3: Comparison of Bifunctional Alkylating Agents
| Compound | Class | Mechanism of Action | Common Applications |
| (E)-1,4-Dibromobut-2-ene | Dihaloalkene | DNA inter- and intra-strand cross-linking | Research chemical with potential as a chemotherapy agent. |
| Melphalan | Nitrogen Mustard | Alkylates guanine (B1146940) bases, leading to DNA cross-linking. | Multiple myeloma, ovarian cancer. |
| Cisplatin | Platinum-based | Forms platinum-DNA adducts, causing DNA cross-links. | Testicular, ovarian, bladder, and lung cancers. |
| Busulfan | Alkyl Sulfonate | Forms DNA-protein and DNA-DNA cross-links. | Chronic myeloid leukemia, bone marrow transplantation conditioning. |
Experimental Protocols
Inter-Laboratory Validation Protocol for an Analytical Method Using this compound as an Internal Standard
This protocol outlines a representative framework for the inter-laboratory validation of a quantitative analytical method, such as GC-MS or LC-MS/MS, using this compound as an internal standard. The protocol is based on the principles outlined in the ICH Q2(R2) guidelines.[1][2]
1. Objective: To establish the precision, accuracy, and robustness of the analytical method across multiple laboratories.
2. Participating Laboratories: A minimum of three laboratories should participate in the study.
3. Materials:
- Analyte of interest (e.g., (E)-1,4-Dibromobut-2-ene) certified reference material.
- This compound internal standard certified reference material.
- Blank matrix (e.g., human plasma, soil extract).
- All necessary solvents, reagents, and consumables of appropriate purity.
- Standardized analytical columns and instrument parameters.
4. Protocol Distribution: The coordinating laboratory will distribute the detailed analytical method protocol, a validation plan, and standardized quality control (QC) samples at low, medium, and high concentrations to all participating laboratories.
5. Method Familiarization: Each laboratory will perform a preliminary analysis of the QC samples to ensure proper implementation of the method and to address any technical issues.
6. Validation Execution:
- Specificity/Selectivity: Analyze at least six different blank matrix samples to ensure no interferences are observed at the retention time of the analyte and internal standard.
- Linearity and Range: Each laboratory will prepare a calibration curve with at least six non-zero concentration levels. The linearity should be evaluated by linear regression, and the correlation coefficient (r²) should be ≥ 0.99.
- Precision (Repeatability and Intermediate Precision):
- Repeatability (Intra-assay precision): Analyze at least five replicates of the low, medium, and high QC samples in a single analytical run. The coefficient of variation (CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification - LLOQ).
- Intermediate Precision (Inter-assay precision): Analyze the QC samples on at least three different days, preferably with different analysts and/or equipment. The CV should be ≤ 15% (≤ 20% at LLOQ).
- Accuracy: The accuracy will be determined by comparing the mean measured concentration of the QC samples to their nominal concentrations. The mean accuracy should be within 85-115% (80-120% at LLOQ).
- Robustness: The coordinating laboratory will define minor, deliberate variations to the method parameters (e.g., column temperature, mobile phase composition) to be tested by each laboratory. The results should remain unaffected by these changes.
7. Data Analysis and Reporting: All participating laboratories will submit their raw data and calculated results to the coordinating laboratory. The coordinating laboratory will perform a statistical analysis to determine the overall method performance and generate a comprehensive validation report.
Visualizations
Caption: Workflow for a typical inter-laboratory method validation study.
References
Navigating Complex Matrices: A Comparative Guide to the Performance of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. Deuterated internal standards have emerged as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, offering a robust solution to variability in sample preparation and matrix effects.[1] This guide provides an objective comparison of the performance of deuterated standards across different biological matrices—plasma, urine, and tissue homogenates—supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during the analytical process.[2][3] Deuterated standards, being chemically identical to the analyte with a mass shift, are designed to co-elute and experience the same matrix effects, thereby providing accurate normalization.[4] However, the complexity and composition of the biological matrix can significantly influence the performance of these standards.
Quantitative Performance Comparison
The following tables summarize key performance parameters of deuterated internal standards in various bioanalytical assays. It is important to note that direct head-to-head comparisons of a single analyte across all three matrices are not always available in published literature. The data presented here is compiled from different studies and serves to illustrate the typical performance characteristics observed in each matrix.
Table 1: Performance of Deuterated Standards in Plasma
| Analyte/Deuterated Standard | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Citation |
| Immunosuppressants (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic Acid) | 76.6 - 84 | Well-compensated | Not Specified | [5] |
| Olmesartan (B1677269)/Olmesartan-d4 | Not Specified | Accurate and Precise Results | Not Specified | [6] |
Table 2: Performance of Deuterated Standards in Urine
| Analyte/Deuterated Standard | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Citation |
| Alternaria Toxins (AOH, AME, TeA) | 94 - 111 | Not Specified | Not Specified | [7] |
| Estrogens and Estrogen Metabolites | 85 - 92 | Not Specified | Not Specified | [8] |
Table 3: Performance of Deuterated Standards in Other Matrices (CSF, Whole Blood, Brain Tissue)
| Analyte/Deuterated Standard | Matrix | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Citation |
| Endocannabinoids | Human CSF | 61.5 - 114.8 | 24.4 - 105.2 | Not Specified | [9] |
| Tacrolimus | Whole Blood | Not Specified | Superior compensation compared to structural analog | Not Specified | [2] |
| Sevoflurane | Brain Tissue | Not Specified | Intra- and interassay imprecision and inaccuracy ≤15% | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of deuterated standard performance. Below are generalized protocols for key validation experiments.
Protocol for Assessment of Matrix Effect and Recovery
This experiment is critical to determine the influence of the biological matrix on the ionization of the analyte and the internal standard, as well as the efficiency of the extraction process.
1. Sample Set Preparation:
-
Set A (Neat Solution): Analyte and deuterated internal standard are prepared in a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first. The analyte and deuterated internal standard are then spiked into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): The analyte and deuterated internal standard are spiked into the blank biological matrix from the same six sources before the extraction process.
2. Analysis:
-
All three sets of samples are analyzed using a validated LC-MS/MS method.
3. Calculations:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) x 100
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.[11]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures in bioanalysis using deuterated internal standards.
Discussion and Conclusion
The choice of biological matrix has a profound impact on the performance of deuterated internal standards. Plasma, while a common matrix, can exhibit significant matrix effects due to its high protein and lipid content. Urine is generally considered a "cleaner" matrix, though variations in pH and salt concentration can still influence analyte and standard stability and recovery. Tissue homogenates are often the most complex matrix, presenting significant challenges in terms of extraction efficiency and the potential for severe matrix effects.
While deuterated internal standards are the preferred choice for quantitative bioanalysis, their performance is not universal across all matrices. Potential challenges such as chromatographic shifts due to the deuterium (B1214612) isotope effect and back-exchange of deuterium with hydrogen can occur and may be exacerbated by the specific properties of the matrix.[12] Therefore, a thorough method development and validation, including a rigorous assessment of matrix effects and recovery in the specific biological matrix of interest, is essential for ensuring accurate and reliable results. For robust and reliable quantitative bioanalysis, the deuterated internal standard remains the gold standard, provided that its performance is carefully validated for each specific matrix and analyte.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Nuances of Co-elution: A Guide to Analyte and Deuterated Standard Chromatography
For researchers and scientists in drug development and other analytical fields, the use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is a cornerstone of accurate quantification in liquid chromatography-mass spectrometry (LC-MS).[1] The underlying principle is that a deuterated internal standard, being chemically almost identical to the analyte, will exhibit the same behavior throughout sample preparation, chromatography, and ionization.[2] This ideal co-elution is crucial for compensating for variations and ensuring data reliability.[3][4] However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle physicochemical differences, leading to a phenomenon known as the "isotope effect," which can cause chromatographic separation of the analyte and the internal standard.[5] This guide provides an objective comparison of ideal co-elution versus the challenges of partial separation, supported by experimental insights and mitigation strategies.
The Ideal vs. The Reality: Co-elution and the Deuterium Isotope Effect
Ideally, an analyte and its deuterated internal standard should co-elute perfectly from the chromatography column, meaning they have identical retention times.[3] This ensures that both compounds experience the same degree of matrix effects—ion suppression or enhancement—at the same time, leading to accurate and precise quantification.[2][6]
However, the deuterium isotope effect can disrupt this ideal scenario. The replacement of hydrogen with the heavier deuterium atom can lead to slight changes in the molecule's physicochemical properties.[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] This separation, even if minor, can expose the analyte and the internal standard to different matrix components as they elute, resulting in differential ion suppression and compromising the accuracy of the results.[6] Studies have shown that matrix effects experienced by the analyte and its SIL internal standard can differ by 26% or more when they do not co-elute.
Caption: Ideal co-elution ensures identical matrix effects, leading to accurate quantification, while differential elution can result in varied matrix effects and inaccurate results.
Comparing Alternatives and Mitigation Strategies
When co-elution is compromised, several strategies can be employed. The choice of approach depends on the specific circumstances of the assay.
| Strategy | Description | Advantages | Disadvantages |
| Chromatographic Optimization | Modifying parameters such as the mobile phase composition, gradient slope, or column temperature to improve co-elution.[8][9] | Can often resolve minor separation issues without changing the internal standard.[9] | May require significant method redevelopment and may not always be successful.[10] |
| Use of ¹³C or ¹⁵N Labeled Standards | Employing internal standards labeled with heavier stable isotopes like ¹³C or ¹⁵N. | The relative mass difference is smaller, resulting in a negligible isotope effect and better co-elution.[5][7] | Generally more expensive and less readily available than deuterated standards.[7] |
| Column with Reduced Resolution | Intentionally using a column with lower resolving power to merge the peaks of the analyte and the deuterated standard.[6] | Can be an effective and simple solution to overcome separation.[6] | May increase the risk of co-elution with other interfering compounds in the matrix. |
| Structural Analogue Internal Standard | Using a non-isotopically labeled molecule that is structurally similar to the analyte. | Can be a cost-effective alternative when a deuterated standard is not available.[11] | May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate correction for matrix effects.[3] |
Experimental Protocols for Troubleshooting Co-elution
A systematic approach is crucial for identifying and resolving co-elution issues.
Protocol 1: Assessing the Degree of Separation and Impact on Quantification
-
Initial Analysis: Inject a standard solution containing both the analyte and the deuterated internal standard to determine their respective retention times and the degree of separation.
-
Matrix Effect Evaluation: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[12]
-
Analyte and IS Response in Matrix: Analyze samples prepared in different lots of the biological matrix to assess if the analyte-to-internal standard response ratio remains consistent despite any observed separation.[8] A significant variation indicates that the differential elution is impacting quantification.
Protocol 2: Chromatographic Method Optimization
-
Mobile Phase Modification: Systematically vary the organic solvent content or the pH of the mobile phase to observe the effect on the retention times of the analyte and internal standard.[8][9]
-
Gradient Adjustment: For gradient elution methods, adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting compounds.[9]
-
Temperature Variation: Modify the column temperature, as this can influence the viscosity of the mobile phase and the interactions between the analytes and the stationary phase.[9]
Caption: A workflow for troubleshooting chromatographic co-elution issues.
Concluding Remarks
While deuterated internal standards are considered the gold standard in bioanalysis, the potential for chromatographic separation due to the deuterium isotope effect necessitates careful method development and validation.[13][14] By understanding the causes and consequences of this phenomenon and by systematically applying troubleshooting protocols, researchers can mitigate the risks of inaccurate quantification. When persistent separation issues arise, alternatives such as ¹³C-labeled standards or the use of lower resolution chromatography can provide robust solutions. Ultimately, ensuring the closest possible co-elution of the analyte and its internal standard is paramount for achieving the highest quality data in quantitative LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Assessing the Isotopic Effect on Retention Time: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, understanding the chromatographic isotope effect is crucial for accurate quantification and data interpretation. The substitution of an atom with its isotope, particularly hydrogen with deuterium (B1214612), can lead to measurable differences in retention time. This guide provides an objective comparison of this phenomenon across various chromatographic techniques, supported by experimental data and detailed protocols.
The chromatographic isotope effect arises from subtle differences in the physicochemical properties of isotopically labeled molecules (isotopologues) compared to their unlabeled counterparts. In the case of deuterium labeling, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This seemingly minor difference can alter a molecule's van der Waals interactions, hydrophobicity, and polarity, thereby influencing its interaction with the stationary phase in a chromatographic system and resulting in a shift in retention time.[1][2] While deuterium substitution often leads to the most pronounced effects, labeling with heavier isotopes like 13C, 15N, and 18O generally results in a negligible retention time shift.[2][3]
Comparative Analysis of Isotopic Effects on Retention Time
The magnitude and direction of the retention time shift are highly dependent on the chromatographic mode employed. Below is a comparative summary of the observed effects in Gas Chromatography (GC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).
Gas Chromatography (GC)
In gas chromatography, deuterated compounds generally elute earlier than their non-deuterated (protiated) analogs.[2] This "inverse isotope effect" is attributed to the slightly lower boiling point and reduced van der Waals interactions of the deuterated molecules with the stationary phase.[2]
Experimental Data: Analysis of Metformin (B114582) and Amino Acid Derivatives
The following tables summarize the retention times for unlabeled and deuterated metformin and various amino acid derivatives, demonstrating the typical isotopic effect observed in GC-MS analysis.
Table 1: GC-MS Retention Time of Metformin Isotopologues [2]
| Compound | Retention Time (t R , min) |
| d 0 -Metformin | 3.60 |
| d 6 -Metformin | 3.57 |
Table 2: GC-MS Retention Times of Unlabeled (d 0 Me) and Deuterated (d 3 Me) Amino Acid Derivatives (AA-Me-PFP) [2]
| Amino Acid | Retention Time of d 0 Me-AA-PFP (min) | Chromatographic Isotope Effect (hdIEC = t R(H) /t R(D) ) |
| Alanine | 5.31 | 1.004 |
| Valine | 6.89 | 1.004 |
| Leucine | 8.21 | 1.004 |
| Isoleucine | 8.45 | 1.004 |
| Proline | 8.98 | 1.003 |
| Threonine | 9.45 | 1.006 |
| Serine | 9.67 | 1.005 |
| Asparagine | 12.45 | 1.002 |
| Aspartic Acid | 12.67 | 1.003 |
| Methionine | 13.01 | 1.003 |
| Glutamic Acid | 14.56 | 1.003 |
| Phenylalanine | 14.98 | 1.003 |
| Ornithine | 16.54 | 1.003 |
| Lysine | 17.89 | 1.003 |
| Tyrosine | 18.45 | 1.003 |
| Tryptophan | 21.34 | 1.002 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
In reversed-phase HPLC, where separation is based on hydrophobicity, deuterated compounds also tend to elute earlier than their non-deuterated counterparts.[4] This is because the C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.
Experimental Data: Analysis of Dimethyl-Labeled Peptides
A study on dimethyl-labeled E. coli tryptic digests using ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS/MS) revealed a consistent earlier elution for the heavier labeled peptides. The median retention time shifts are presented in the table below.
Table 3: Median Retention Time Shifts for Dimethyl-Labeled Peptides in RP-HPLC [4]
| Comparison | Median Retention Time Shift (seconds) |
| Light vs. Intermediate Labeled | 2.0 |
| Light vs. Heavy Labeled | 2.9 |
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
In contrast to GC and RP-HPLC, deuterated compounds often exhibit longer retention times in normal-phase HPLC.[1][5] In this mode, separation is based on polarity, and the subtle increase in polarity of some deuterated compounds can lead to stronger interactions with the polar stationary phase.
Experimental Data: Analysis of Olanzapine (B1677200) and Desipramine (B1205290) Isotopologues
The following table presents the retention times for olanzapine (OLZ), its deuterated analog (OLZ-D3), desipramine (DES), and its deuterated analog (DES-D8) in an NP-HPLC-MS/MS system.
Table 4: Normal-Phase HPLC Retention Times of Olanzapine, Desipramine, and their Deuterated Analogs [1][5]
| Compound | Retention Time (min) |
| Olanzapine (OLZ) | 1.60 |
| Olanzapine-D3 (OLZ-D3) | 1.66 |
| Desipramine (DES) | 2.62 |
| Desipramine-D8 (DES-D8) | 2.74 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: GC-MS Analysis of Metformin and Amino Acid Derivatives
This protocol is a general representation based on the methodologies described in the cited literature for the analysis of derivatized small molecules by GC-MS.[2]
Sample Preparation and Derivatization:
-
For metformin, a pentafluoropropionyl (PFP) derivative is prepared.
-
For amino acids, they are analyzed as methyl ester-pentafluoropropionyl (AA-Me-PFP) derivatives.
GC-MS Conditions for Metformin Analysis:
-
Gas Chromatograph: Trace 1310 series gas chromatograph
-
Mass Spectrometer: ISQ single quadrupole mass spectrometer
-
Mode: Negative ion chemical ionization (NICI)
-
Monitored Ions (SIM): m/z 383 for d 0 -metformin and m/z 389 for d 6 -metformin.
GC-MS Conditions for Amino Acid Analysis:
-
Gas Chromatograph: Not specified in detail, but a system with an Optima 17 GC column (15 m length, 0.25 mm i.d., and 0.25 µm film thickness) was used.
-
Mass Spectrometer: ISQ single quadrupole mass spectrometer
-
Mode: Negative ion chemical ionization (NICI) with selected ion monitoring (SIM).
Protocol 2: UHPLC-ESI-MS/MS Analysis of Dimethyl-Labeled Peptides
The following is a summary of the UHPLC conditions used for the analysis of differentially labeled peptides.[4]
-
LC System: nUHPLC system
-
Separation Mode: Reversed-Phase Liquid Chromatography (RPLC)
-
Analysis Time: 100-minute single-shot analyses
Protocol 3: Normal-Phase LC-MS/MS Analysis of Olanzapine and Desipramine
This protocol outlines the conditions for the separation of olanzapine, desipramine, and their deuterated analogs.[1][5]
-
LC System: HPLC system coupled to an API 3000 mass spectrometer with a turbo ion spray source.
-
Column: Nucleosil Silica (5 µm, 2 × 50 mm)
-
Mobile Phase A: 20mM ammonium (B1175870) acetate (B1210297) (pH 9.65)
-
Mobile Phase B: Acetonitrile–methanol (75:25, v/v)
-
Gradient:
-
5% to 50% A over 0.5 min
-
Hold at 50% A until 2 min
-
Return to 5% A
-
-
Flow Rate: 0.4 mL/min
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
Transitions: 313.2–256.0 for OLZ, 299.0–256.0 for DES, 316.1–256.0 for OLZ-D3, and 306.9–213.0 for DES-D8.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of a chromatographic experiment and the theoretical basis of the isotopic effect on retention time.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Deuterated Compounds
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into organic molecules offers a powerful tool to modulate pharmacokinetic profiles, elucidate reaction mechanisms, and serve as internal standards in quantitative analysis. The selection of an appropriate deuteration strategy is paramount for achieving the desired isotopic enrichment at specific molecular positions efficiently and cost-effectively. This guide provides a comprehensive comparison of the primary synthesis routes for deuterated compounds, supported by quantitative data and detailed experimental protocols.
The synthesis of deuterated compounds primarily falls into four main categories: Catalytic Hydrogen-Deuterium (H/D) Exchange, Reduction with Deuterated Reagents, Synthesis from Deuterated Precursors, and Biocatalytic Methods. Each approach presents a unique set of advantages and limitations in terms of selectivity, cost, scalability, and substrate scope.
Comparison of Performance Metrics for Deuteration Routes
The following table summarizes key quantitative data for various deuteration methods, offering a comparative overview of their typical performance.
| Synthesis Route | Catalyst/Reagent | Deuterium Source | Substrate Example | Yield (%) | Isotopic Purity (%) | Reaction Time | Temperature (°C) |
| Catalytic H/D Exchange | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | Pentoxifylline | 93 | 96 | 10 h | 100 |
| Ru/C | D₂O | Diethylamine | Quantitative | 99 (α-position) | 2 h | 30 | |
| Synergistic Photocatalysis | D₂O | Amides | up to 99 | >95 | 24 h | Ambient | |
| Reduction with Deuterated Reagents | NaBD₄/MnO₂ | - | Aromatic & Unsaturated Aldehydes | High | up to 98 | N/A | Mild |
| NaBD₄/AcOD, Pd/C | - | Activated Alkenes | High | High | 12-24 h | Room Temp | |
| Synthesis from Deuterated Precursors | N/A | Deuterated Reagents | Heterocycles | Varies | High | Varies | Varies |
| Biocatalytic Methods | ThDP-dependent enzyme | D₂O | Aldehydes | High | High | N/A | 37 |
| Hydrogenase & Amino Acid Dehydrogenase | D₂O, H₂ | α-Keto acids | High | High | N/A | Ambient |
Experimental Protocols
Catalytic Hydrogen-Deuterium (H/D) Exchange: Superacid-Catalyzed α-Deuteration of Ketones
This method is effective for the selective deuteration of the α-positions of ketones using a superacid catalyst generated in situ.[1]
Materials:
-
Ketone substrate (e.g., Pentoxifylline)
-
[Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%)
-
Deuterium oxide (D₂O, 55 equiv.)
-
Argon atmosphere
Procedure:
-
In a reaction vessel, combine the ketone substrate and the catalyst, [Ph₃C]⁺[B(C₆F₅)₄]⁻.
-
Add D₂O to the mixture.
-
Seal the vessel and place it under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with stirring for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction and chromatography. For gram-scale synthesis, purification by column chromatography may not be necessary.[1]
Reduction with Deuterated Reagents: Deuteration of Alkenes using NaBD₄
This protocol describes the deuteration of activated alkenes via the in situ generation of deuterium gas from sodium borodeuteride (NaBD₄).[2][3]
Materials:
-
Activated alkene (e.g., methyl 4-methoxycinnamate, 1.4 mmol)
-
Sodium borodeuteride (NaBD₄, 250 mg)
-
Acetic acid-d1 (AcOD, 200 mg initially, then 100 mg)
-
Palladium on carbon (Pd/C, 10 w%, 140 mg)
-
Benzene (15 mL)
Procedure:
-
To a solution of the alkene in benzene, add Pd/C and NaBD₄.
-
Slowly add AcOD to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add an additional portion of AcOD (100 mg) and continue stirring for another 12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Synthesis from Deuterated Precursors: Construction of Deuterated Heterocycles
This approach involves the use of a deuterated building block, such as Me₂NCD(OMe)₂, to construct deuterated heterocyclic compounds.[4]
Materials:
-
Methyl ketone substrate
-
Me₂NCD(OMe)₂ (6 equiv.)
-
Deuterated solvent (e.g., CD₃OD) if necessary to maintain isotopic integrity
Procedure:
-
The synthesis of the deuterated reagent Me₂NCD(OMe)₂ can be achieved through isotopic exchange with a deuterated alcohol like methanol-d.[4]
-
React the methyl ketone with an excess of the deuterated acetal (B89532) reagent.
-
The reaction conditions (temperature, time) will vary depending on the specific substrate and the desired heterocyclic product.
-
It is crucial to be aware that protic solvents or protons released during the reaction can lead to a decrease in the deuterium isotopic enrichment of the final product due to exchange with the deuterated reagent.[4]
-
Work-up and purification steps are specific to the target molecule and should be adapted accordingly.
Biocatalytic Methods: H₂-Driven Synthesis of α-Deuterated Amino Acids
This protocol utilizes a dual-enzyme system to produce α-deuterated amino acids from α-keto acids, using D₂O as the deuterium source and H₂ as the reductant.[5]
Materials:
-
α-Keto acid (e.g., [3-¹³C]-pyruvate, 35 mM)
-
Ammonium (B1175870) source (e.g., ¹⁵NH₄⁺)
-
Soluble hydrogenase
-
Amino acid dehydrogenase (e.g., L-alanine dehydrogenase)
-
NAD⁺ (cofactor)
-
D₂O (solvent, pD 8.0)
-
H₂ gas
Procedure:
-
In a round-bottom flask, dissolve the α-keto acid, ammonium source, NAD⁺, hydrogenase, and amino acid dehydrogenase in D₂O.
-
Seal the flask and introduce an atmosphere of H₂ gas (e.g., using a balloon).
-
Stir the reaction mixture at room temperature. The reaction typically proceeds to full conversion.
-
The progress of the reaction can be monitored by NMR or mass spectrometry.
-
Upon completion, the enzymes can be removed by precipitation or filtration.
-
The deuterated amino acid product can be isolated and purified from the reaction mixture using standard techniques such as ion-exchange chromatography.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the four main synthesis routes for deuterated compounds.
Caption: Experimental workflow for deuteration via Catalytic H/D Exchange.
Caption: Experimental workflow for deuteration using deuterated reducing agents.
Caption: General workflow for synthesizing deuterated compounds from precursors.
Caption: Experimental workflow for deuteration using biocatalytic methods.
References
- 1. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01718D [pubs.rsc.org]
The Gold Standard of Quantitative Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative analysis is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of the performance between deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies.
Internal standards are essential in quantitative LC-MS to correct for analytical variability that can occur during sample preparation, injection, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two main types of internal standards used are deuterated standards, which are chemically identical to the analyte but with a different mass, and non-deuterated or structural analog standards, which have a similar but not identical chemical structure.[1]
Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis.[2][3] Their near-identical chemical and physical properties to the analyte allow for superior correction of matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[4][5] Matrix effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3]
Quantitative Performance Comparison
The superiority of deuterated internal standards is most evident when comparing key validation parameters such as accuracy, precision, and the ability to compensate for matrix effects. The following tables summarize quantitative data from various studies, highlighting the improved performance achieved when using deuterated standards compared to their non-deuterated counterparts.
| Validation Parameter | Method with Deuterated Internal Standard | Method with Non-Deuterated (Analog) Internal Standard | Typical Acceptance Criteria (FDA/EMA) [6][7] |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 5.0% | < 12.0% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Table 1: Comparative performance of a deuterated vs. a non-deuterated internal standard for the analysis of a small molecule drug in human plasma. Data is representative of typical results found in bioanalytical method validation studies.[4][8] |
| Analyte | Internal Standard Type | Key Performance Metric | Performance Data |
| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (%CV) | 2.7% - 5.7% |
| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | ||
| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) |
| Analog (Butyric acid analogue) | - | ||
| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | |
| Analog (Butyric acid analogue) | 96.8% | ||
| Table 2: Summary of quantitative data from studies comparing the performance of deuterated/stable isotope-labeled internal standards with analog internal standards.[2][5] |
In an analysis of pesticides and mycotoxins in complex cannabis matrices, the use of deuterated internal standards was crucial for maintaining accuracy. Without an internal standard, accuracy values differed by more than 60%, and the relative standard deviation (RSD) exceeded 50%. The introduction of deuterated internal standards improved accuracy to within 25% and brought the RSD under 20%.[9][10]
Experimental Workflows and Logical Relationships
The choice of internal standard significantly impacts the analytical workflow and the reliability of the final quantitative data. The following diagram illustrates the logical workflow for quantitative analysis, highlighting how a deuterated internal standard more effectively tracks the analyte through each stage compared to a structural analog.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable quantitative results. The following are methodologies for key experiments used in bioanalytical method validation.
Sample Preparation (Protein Precipitation)
This protocol is a common method for sample cleanup in bioanalysis.[4]
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known and constant amount of the internal standard working solution (either deuterated or non-deuterated).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient of aqueous and organic solvents, typically with an acid modifier like formic acid (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[8]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for the specific analyte and internal standard.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[8]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard for each injection.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (often with a 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Evaluation of Matrix Effects
This experiment is crucial for comparing the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.[11]
-
Objective: To assess and compare the ionization suppression or enhancement of the analyte in the presence of matrix components.
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process (this is the standard sample preparation).
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 with a low coefficient of variation (%CV) across different sources of the biological matrix indicates that the internal standard effectively compensates for the matrix effect.
-
-
Conclusion
While a non-deuterated structural analog can be a viable option when a deuterated standard is unavailable, the experimental evidence strongly supports the superiority of deuterated internal standards.[8] Their ability to more closely mimic the analyte of interest throughout the analytical process leads to more effective compensation for matrix effects and other sources of variability, ultimately resulting in higher accuracy and precision.[4][11] For robust, reliable, and defensible quantitative bioanalysis, particularly in regulated environments such as drug development, the use of a deuterated internal standard is the unequivocal gold standard.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. anivet.au.dk [anivet.au.dk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (E)-1,4-Dibromobut-2-ene-d6: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (E)-1,4-Dibromobut-2-ene-d6. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is a halogenated hydrocarbon that is toxic if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1] Proper handling and disposal are imperative to mitigate these risks. The following procedures outline the necessary steps for the safe management of this chemical waste in a laboratory setting.
I. Immediate Safety & Spill Management
In the event of a spill or accidental release, immediate and decisive action is required to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area.[1][2][3] Ensure the area is well-ventilated, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3][4]
-
Personal Protective Equipment (PPE): Before addressing a spill, don the appropriate PPE. This includes, but is not limited to:
-
Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to reduce dust formation.[2] Use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[4]
-
Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a designated, sealable, and leak-proof container for hazardous waste.[1][3][4]
-
Decontamination: Clean the spill area thoroughly with 60-70% ethanol followed by a soap and water solution.[2] Any contaminated materials, including absorbent paper and disposable PPE, must be sealed in a vapor-tight plastic bag for disposal as hazardous waste.[2]
II. Waste Collection and Storage
Proper segregation and labeling of this compound waste are crucial for safe storage and cost-effective disposal.
-
Waste Segregation: This compound is a halogenated hydrocarbon. It is imperative to collect this waste in a container designated specifically for halogenated organic waste.[4][5]
-
Container Selection: Use a suitable, clearly labeled, and sealable container for waste accumulation. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[1][4]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[4][5] The label must clearly identify the contents as "this compound" and include all constituents with their approximate percentages. The relevant hazards (e.g., Toxic, Corrosive) must also be indicated.[4]
-
Accumulation: Conduct all waste transfers within a chemical fume hood to minimize exposure.[4] Do not overfill the container; leave at least 5% headspace to allow for thermal expansion.[4] Keep the container closed when not in use.[5][6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[5][6][7]
III. Final Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service.
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Recommended Disposal Method: The standard and recommended method for the disposal of this compound is incineration.[1] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like hydrogen bromide gas.[1]
-
Contaminated Packaging: Dispose of the original, empty container as unused product in the same manner as the chemical waste itself.[1]
The disposal of deuterated compounds generally follows the same protocol as their non-deuterated counterparts, as the primary hazard is determined by the chemical structure and functional groups rather than the isotopic substitution.
Below is a logical workflow for the disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling (E)-1,4-Dibromobut-2-ene-d6
This guide provides critical safety, handling, and disposal information for (E)-1,4-Dibromobut-2-ene-d6, a deuterated compound requiring careful management in a laboratory setting. The primary hazards associated with this chemical are similar to its non-deuterated counterpart and include high toxicity, severe corrosivity, and suspected mutagenicity.
This compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2][3][4] The substance is extremely destructive to the tissues of mucous membranes and the upper respiratory tract.[3][5] Due to its deuterated nature, it is also crucial to handle the compound in a manner that preserves its isotopic enrichment by preventing hydrogen-deuterium exchange with moisture.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment based on safety data recommendations.
| Protection Type | Equipment Specification | Standards/Regulations |
| Eye/Face Protection | Face shield and chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved.[1][2][8] |
| Skin Protection | - Gloves: Chemical-resistant gloves. Dispose of contaminated gloves after use.[2]- Body: A complete chemical-resistant suit or disposable Tyvek sleeves taped to gloves.[2][5][9] | Select according to the concentration and amount of the substance at the specific workplace.[2] |
| Respiratory Protection | - Standard Use: Full-face, air-purifying particle respirator where risk assessment deems appropriate.[1][2]- Sole Protection/Emergency: Full-face supplied-air respirator or a Self-Contained Breathing Apparatus (SCBA).[1][2][5] | NIOSH (US) or CEN (EU) approved.[1][2] |
Operational and Disposal Plans
Strict adherence to the following procedures is essential for safe handling and disposal.
Experimental Protocols & Handling:
-
Preparation: Before handling, obtain special instructions and ensure all safety precautions have been read and understood.[1][4]
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood or a closed system.[1][8] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Handling Deuterated Compound: To prevent loss of isotopic enrichment, handle the compound under a dry, inert atmosphere such as nitrogen or argon.[6][7] Avoid all contact with skin, eyes, and clothing.[1][2]
-
General Practices: Do not eat, drink, or smoke in the work area.[1] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly immediately after handling the product.[1][2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10] Some suppliers recommend refrigeration at 4°C.[11]
-
The storage area should be locked.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][8]
Disposal Plan:
-
Waste Collection: Collect waste material and contaminated items (e.g., gloves, absorbent paper) in suitable, closed, and clearly labeled containers.[1]
-
Containment: Seal contaminated disposable items, such as gloves and lab paper, in a vapor-tight plastic bag for disposal.[9]
-
Environmental Protection: Do not allow the product or its containers to enter drains or waterways.[1][2]
-
Regulatory Compliance: Dispose of all waste in accordance with applicable federal, state, and local environmental regulations.
Workflow for Safe Handling
The following diagram outlines the necessary steps for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E)-1,4-Dibromobut-2-ene, CAS 821-06-7, High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]
- 11. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
